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Core Science & Biosynthesis

Foundational

chemical structure and properties of (4-Ethynylthiazol-2-yl)methanol

An In-Depth Technical Guide to (4-Ethynylthiazol-2-yl)methanol: A Privileged Scaffold for Modern Drug Discovery Authored by: A Senior Application Scientist Abstract The convergence of privileged structural motifs in medi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (4-Ethynylthiazol-2-yl)methanol: A Privileged Scaffold for Modern Drug Discovery

Authored by: A Senior Application Scientist

Abstract

The convergence of privileged structural motifs in medicinal chemistry often yields compounds of exceptional potential. (4-Ethynylthiazol-2-yl)methanol represents such a convergence, integrating the biologically versatile thiazole nucleus with the synthetically tractable and functionally significant ethynyl group. This technical guide provides a comprehensive overview of the chemical structure, predicted properties, and potential applications of (4-Ethynylthiazol-2-yl)methanol. Directed at researchers, scientists, and professionals in drug development, this document offers a forward-looking perspective on a molecule poised for significant impact. We will delve into its predicted spectroscopic characteristics, propose a logical synthetic pathway, and explore its potential as a building block for novel therapeutics and as a probe in chemical biology.

Introduction: The Strategic Combination of Thiazole and Ethynyl Moieties

The thiazole ring is a cornerstone of medicinal chemistry, found in a multitude of FDA-approved drugs.[1] This five-membered heterocycle, containing both sulfur and nitrogen, is a key component in drugs with a wide array of biological activities, including anticancer (Dasatinib), anti-HIV (Ritonavir), and anti-inflammatory (Meloxicam) agents.[1][2] Its prevalence stems from its ability to engage in hydrogen bonding, act as a bioisostere for other functional groups, and serve as a rigid scaffold for the precise orientation of pharmacophoric elements.[3]

Concurrently, the ethynyl (acetylene) group has been widely exploited in drug discovery since the mid-20th century.[4][5][6][7][8] Its linear geometry, small size, and unique electronic properties allow it to be incorporated into complex molecules with minimal steric hindrance.[5] Terminal alkynes, in particular, are invaluable as "handles" for bioconjugation reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), which are central to "click chemistry".[4][5][6] This has made the ethynyl group a staple in the development of chemical probes for target identification and validation.[4][5]

(4-Ethynylthiazol-2-yl)methanol, by combining these two powerful moieties, presents itself as a molecule of high strategic value. The thiazole core provides a proven platform for biological activity, while the ethynyl and methanol groups offer orthogonal handles for further chemical modification and bioconjugation.

Predicted Physicochemical and Spectroscopic Properties

Physicochemical Properties

The presence of the polar thiazole ring and the hydroxyl group suggests that (4-Ethynylthiazol-2-yl)methanol will exhibit moderate polarity and be soluble in polar organic solvents such as methanol, ethanol, and DMSO.[9] The potential for hydrogen bonding via the hydroxyl group will also influence its melting and boiling points.

PropertyPredicted Value
Molecular Formula C6H5NOS
Molecular Weight 139.18 g/mol
Appearance Likely a solid at room temperature
Solubility Soluble in polar organic solvents
pKa (hydroxyl proton) Estimated to be around 16-18
pKa (ethynyl proton) Estimated to be around 25
Spectroscopic Characterization: A Roadmap for Identification

For researchers who synthesize this compound, the following spectroscopic signatures are anticipated:

  • ¹H NMR: The proton spectrum is expected to be relatively simple and highly informative. Key signals would include a singlet for the ethynyl proton (C≡C-H), a singlet for the thiazole ring proton, a doublet for the methylene protons (-CH₂OH), and a triplet for the hydroxyl proton (-OH), with the latter two potentially coupling. The exact chemical shifts would depend on the deuterated solvent used.[10][11]

  • ¹³C NMR: The carbon spectrum will be characterized by signals for the two sp-hybridized carbons of the alkyne, the carbons of the thiazole ring, and the methylene carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the alcohol, the C≡C-H stretch of the terminal alkyne, and the C≡C stretch.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.[12]

Proposed Synthetic Pathway

A plausible and efficient synthesis of (4-Ethynylthiazol-2-yl)methanol can be envisioned starting from commercially available materials. The following multi-step synthesis is proposed, leveraging well-established organic reactions.

Step-by-Step Methodology
  • Thiazole Ring Formation (Hantzsch Synthesis): The synthesis would likely begin with a Hantzsch thiazole synthesis, a classic method for forming the thiazole ring.[1] This involves the reaction of an α-haloketone with a thioamide.

  • Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling of a halogenated thiazole intermediate with a protected acetylene equivalent, followed by deprotection.

  • Formation of the Methanol Group: The methanol functionality can be installed by reduction of a corresponding aldehyde or carboxylic acid derivative at the 2-position of the thiazole.

Visualized Synthetic Workflow

Synthesis_Workflow Start Commercially Available Starting Materials Step1 Hantzsch Thiazole Synthesis (Formation of Halogenated Thiazole) Start->Step1 Step2 Sonogashira Coupling (Introduction of Protected Ethynyl Group) Step1->Step2 Step3 Deprotection (Revealing Terminal Alkyne) Step2->Step3 Step4 Functional Group Interconversion (e.g., Reduction to Alcohol) Step3->Step4 End (4-Ethynylthiazol-2-yl)methanol Step4->End Derivatization_Pathways cluster_ethynyl Ethynyl Group Reactions cluster_methanol Methanol Group Reactions Core (4-Ethynylthiazol-2-yl)methanol Click Click Chemistry (Triazole Formation) Core->Click [N3-R] Sonogashira Sonogashira Coupling (Aryl/Vinyl-Alkynes) Core->Sonogashira [Ar-X, Pd cat.] Oxidation Oxidation (Aldehyde/Carboxylic Acid) Core->Oxidation [Oxidizing Agent] Esterification Esterification (Ester Derivatives) Core->Esterification [R-COOH]

Caption: Potential reaction pathways for derivatizing (4-Ethynylthiazol-2-yl)methanol.

Potential Applications in Drug Discovery and Chemical Biology

The unique structural features of (4-Ethynylthiazol-2-yl)methanol suggest several high-impact applications:

  • Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it is an ideal candidate for FBDD screening campaigns to identify initial hits against a variety of protein targets.

  • Development of Covalent Inhibitors: The ethynyl group can act as a latent reactive handle for the development of targeted covalent inhibitors.

  • Synthesis of Bioactive Compound Libraries: The orthogonal reactivity of the ethynyl and hydroxyl groups allows for the rapid generation of diverse compound libraries for high-throughput screening.

  • Chemical Biology Probes: The terminal alkyne can be used to attach reporter tags (e.g., fluorophores, biotin) via click chemistry, enabling the use of this molecule in target identification and validation studies, such as activity-based protein profiling (ABPP). [4][5]

Safety and Handling

While specific toxicity data for (4-Ethynylthiazol-2-yl)methanol is unavailable, it should be handled with the standard precautions for laboratory chemicals. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoiding inhalation, ingestion, and skin contact. [13]Thiazole derivatives and acetylenic compounds can have varying levels of toxicity, and prudence is always advised.

Conclusion

(4-Ethynylthiazol-2-yl)methanol stands as a promising, yet underexplored, chemical entity at the intersection of proven medicinal chemistry scaffolds and versatile synthetic handles. Its predicted properties and reactivity profile make it a highly attractive building block for the synthesis of novel bioactive molecules and a valuable tool for chemical biology research. This guide provides a foundational understanding and a forward-looking perspective to encourage and facilitate further investigation into the synthesis and application of this high-potential compound.

References

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Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of Ethynylthiazole Methanol Compounds

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for assessing the thermodynamic stability of ethynylthiazole methanol comp...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of ethynylthiazole methanol compounds, a class of molecules with significant potential in medicinal chemistry. Recognizing the critical role of stability in drug efficacy, safety, and shelf-life, this document synthesizes experimental and computational methodologies to offer a robust approach to stability evaluation. We delve into the core principles and practical applications of thermal analysis techniques, computational modeling, and forced degradation studies. This guide is intended to equip researchers and drug development professionals with the necessary tools to predict, identify, and mitigate potential stability issues, thereby accelerating the development of novel therapeutics.

Introduction: The Imperative of Stability in Drug Development

The journey of a promising therapeutic candidate from discovery to clinical application is fraught with challenges, with chemical stability being a primary hurdle. A thorough understanding of a molecule's inherent thermodynamic stability is paramount, as it directly influences its degradation profile, shelf-life, and ultimately, its safety and efficacy. Ethynylthiazole methanol compounds, which incorporate a bioisosteric thiazole ring, a reactive ethynyl group, and a polar methanol moiety, present a unique combination of functional groups that necessitates a detailed stability assessment.

Instability can lead to a loss of potency, the formation of potentially toxic degradants, and altered pharmacokinetic properties. Therefore, a proactive and in-depth evaluation of thermodynamic stability is not merely a regulatory requirement but a foundational aspect of rational drug design and development. This guide provides a multi-faceted approach to characterizing the stability of ethynylthiazole methanol compounds, integrating both empirical testing and theoretical prediction.

Experimental Determination of Thermal Stability

Thermal analysis techniques are indispensable for quantifying the thermodynamic stability of pharmaceutical compounds. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful tools that provide insights into melting points, decomposition temperatures, and the overall thermal behavior of a substance.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[1][2] This technique is crucial for determining the melting point (Tm), which is a key indicator of a compound's purity and thermal stability. A sharp, high-temperature melting endotherm generally signifies a stable crystalline solid.

  • Sample Preparation: Accurately weigh 2-5 mg of the ethynylthiazole methanol compound into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the system at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a constant rate, typically 10 °C/min, to a final temperature that exceeds the decomposition point (e.g., 300 °C).[2]

    • Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.

  • Data Analysis: The resulting thermogram will display endothermic (melting) and exothermic (decomposition) events. The onset temperature of the melting peak is typically reported as the melting point.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[1][3] It is used to determine the temperature at which a compound begins to decompose and to quantify the mass loss associated with this decomposition.

  • Sample Preparation: Place 5-10 mg of the ethynylthiazole methanol compound into a tared TGA pan.

  • Instrument Setup: Position the pan in the TGA furnace.

  • Thermal Program:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a controlled rate (e.g., 10 °C/min).

    • Maintain a consistent inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air) to simulate different environmental conditions.[4]

  • Data Analysis: The TGA curve plots mass loss versus temperature. The onset temperature of significant mass loss indicates the beginning of thermal decomposition.[5]

Data Presentation: Thermal Analysis Summary
Compound IDMelting Point (Tm) (°C)Decomposition Onset (Td) (°C)Mass Loss at Td (%)
ETH-M-001155.2210.55.1
ETH-M-002168.7225.14.8
ETH-M-003142.1198.96.2

Note: The data presented in this table is illustrative and should be replaced with experimental results.

G cluster_exp Experimental Workflow Sample Ethynylthiazole Methanol Compound DSC Differential Scanning Calorimetry (DSC) Sample->DSC 2-5 mg TGA Thermogravimetric Analysis (TGA) Sample->TGA 5-10 mg Data_Analysis Data Analysis DSC->Data_Analysis Thermogram TGA->Data_Analysis Thermogravimetric Curve Stability_Profile Thermal Stability Profile Data_Analysis->Stability_Profile Tm, Td

Caption: Experimental workflow for thermal stability analysis.

Computational Prediction of Thermodynamic Stability

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful in-silico approach to predict the thermodynamic stability of molecules.[6][7] By calculating properties such as the enthalpy of formation and Gibbs free energy, DFT can provide valuable insights into the relative stability of different isomers and conformers, and can help to rationalize experimental findings.

Density Functional Theory (DFT) Methodology

DFT calculations are used to determine the electronic structure of a molecule, from which its thermodynamic properties can be derived.[8] The choice of functional and basis set is critical for obtaining accurate results.

  • Structure Optimization: The 3D structure of the ethynylthiazole methanol compound is optimized to find its lowest energy conformation. A common level of theory for this is B3LYP/6-31G(d).[9]

  • Frequency Calculation: A frequency calculation is performed on the optimized structure to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Thermodynamic Properties Calculation: The standard molar enthalpies of formation and Gibbs free energies are calculated from the electronic energies and thermal corrections.

  • Convex Hull Analysis: To assess the thermodynamic stability of a novel compound, its calculated energy can be compared against the energies of known, stable compounds in a "convex hull" diagram. Structures that lie on the convex hull are considered thermodynamically stable.[10]

G cluster_comp Computational Workflow Input Molecular Structure Opt Geometry Optimization (e.g., B3LYP/6-31G(d)) Input->Opt Freq Frequency Calculation Opt->Freq Optimized Geometry Thermo Thermodynamic Properties (ΔH, ΔG) Freq->Thermo ZPVE & Thermal Corrections Stability Predicted Stability Thermo->Stability

Caption: Computational workflow for predicting thermodynamic stability.

Degradation Pathways: A Forced Degradation Approach

Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of a drug substance.[11][12][13] By subjecting the compound to stress conditions more severe than those it would encounter during storage, these studies can rapidly reveal its vulnerabilities.

Hydrolytic Degradation

Hydrolysis, the reaction with water, is a common degradation pathway for many pharmaceuticals.[14][15] The ethynylthiazole methanol scaffold contains functional groups that could be susceptible to hydrolysis under acidic or basic conditions.

  • Thiazole Ring Opening: While generally stable, the thiazole ring can undergo hydrolytic cleavage under harsh acidic or basic conditions, leading to the formation of acyclic products.

  • Reaction of the Ethynyl Group: The triple bond of the ethynyl group can undergo hydration in the presence of acid catalysts, typically leading to the formation of a ketone.

  • Sample Preparation: Prepare solutions of the ethynylthiazole methanol compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.

  • Stress Conditions: Store the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24-48 hours).[16]

  • Analysis: Analyze the stressed samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Oxidative Degradation

Oxidation is another major degradation pathway for pharmaceuticals.[14][15] The electron-rich thiazole ring and the secondary alcohol are potential sites for oxidation.

  • Thiazole Ring Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones.

  • Oxidation of the Methanol Group: Secondary alcohols can be oxidized to ketones.[17][18][19]

  • Sample Preparation: Prepare a solution of the ethynylthiazole methanol compound (e.g., 1 mg/mL) in a solution of 3% hydrogen peroxide.

  • Stress Conditions: Store the solution at room temperature for a specified time.

  • Analysis: Monitor the degradation using a suitable analytical method like HPLC.

Photolytic Degradation

Exposure to light can provide the energy to initiate photochemical reactions, leading to degradation. The aromatic thiazole ring and the conjugated ethynyl group suggest a potential for photosensitivity.

  • Thiazole Ring Rearrangement/Cleavage: Photo-irradiation can induce complex rearrangements or cleavage of the thiazole ring.

  • Reactions of the Ethynyl Group: The triple bond can participate in photochemical reactions, such as cycloadditions.

  • Sample Preparation: Expose the solid drug substance and a solution of the compound to a light source that provides both UV and visible light.

  • Stress Conditions: The total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[16]

  • Analysis: Compare the stressed samples to a dark control to assess the extent of photodegradation.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photolysis Photolysis (UV/Vis Light) Compound Ethynylthiazole Methanol RingOpening Thiazole Ring Opening Compound->RingOpening EthynylHydration Ethynyl Group Hydration Compound->EthynylHydration SulfurOxidation Sulfur Oxidation (Sulfoxide/Sulfone) Compound->SulfurOxidation AlcoholOxidation Alcohol Oxidation (Ketone) Compound->AlcoholOxidation PhotoRearrangement Ring Rearrangement/ Cleavage Compound->PhotoRearrangement PhotoCycloaddition Ethynyl Cycloaddition Compound->PhotoCycloaddition

Caption: Potential degradation pathways of ethynylthiazole methanol compounds.

Conclusion and Future Directions

The thermodynamic stability of ethynylthiazole methanol compounds is a critical determinant of their potential as therapeutic agents. This guide has outlined a comprehensive strategy for evaluating this stability, combining experimental thermal analysis, predictive computational modeling, and systematic forced degradation studies. By employing these methodologies, researchers can gain a deep understanding of the intrinsic stability of their compounds, identify potential liabilities early in the development process, and design more robust and reliable drug candidates.

Future work should focus on building a comprehensive database of experimental and computational stability data for a range of ethynylthiazole methanol derivatives. This will enable the development of quantitative structure-stability relationships (QSSRs) that can guide the design of next-generation compounds with optimized stability profiles.

References

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  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. [Link]

  • Hydrolysis & Oxidation in Drugs: Essential Degradation Pathways Explained. (2025). Academically. [Link]

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  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). Journal of Pharmaceutical Research & Reports. [Link]

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Protocols & Analytical Methods

Method

Application Notes & Protocols: Sonogashira Coupling of (4-Ethynylthiazol-2-yl)methanol with Aryl Halides

Introduction: The Strategic Importance of the Sonogashira Coupling In the landscape of modern synthetic organic chemistry, the Sonogashira cross-coupling reaction stands as a cornerstone for the formation of carbon-carbo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Sonogashira Coupling

In the landscape of modern synthetic organic chemistry, the Sonogashira cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, specifically between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] First reported by Kenkichi Sonogashira in 1975, this palladium- and copper-co-catalyzed transformation offers a remarkably efficient and versatile route to construct arylalkynes and conjugated enynes.[3] Its utility is particularly pronounced in the synthesis of complex molecules under mild conditions, including at room temperature and in aqueous media, making it an indispensable tool in the development of pharmaceuticals, natural products, and advanced organic materials.[1][4][5]

This guide focuses on a specific, high-value application: the coupling of (4-Ethynylthiazol-2-yl)methanol with a range of aryl halides. This reaction is of significant interest to medicinal chemists and drug development professionals. The thiazole ring is a privileged scaffold found in numerous biologically active compounds, and its functionalization at the 4-position with diverse aryl groups via the robust Sonogashira coupling allows for the rapid generation of molecular libraries for structure-activity relationship (SAR) studies.[6][7] The resulting 2-(hydroxymethyl)-4-(aryl)ethynylthiazole derivatives are key intermediates for novel therapeutics.[8][9]

Mechanistic Underpinnings: A Tale of Two Catalytic Cycles

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The classical Sonogashira reaction operates through two interconnected, synergistic catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[3]

A. The Palladium/Copper Co-Catalyzed Pathway

The widely accepted mechanism involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) complex.[10]

  • Copper-Acetylide Formation: Concurrently, the terminal alkyne reacts with a copper(I) salt, facilitated by a base, to form a highly reactive copper(I) acetylide intermediate.[1] This step increases the nucleophilicity of the alkyne.

  • Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex, regenerating the copper(I) catalyst. This is often the rate-determining step.[3]

  • Reductive Elimination: The resulting Pd(II)-alkynyl-aryl complex undergoes reductive elimination to yield the final coupled product (Ar-alkyne) and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[10]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_ArAlkyne Ar-Pd(II)L₂-C≡CR PdII_ArX->PdII_ArAlkyne Transmetalation Product Ar-C≡CR PdII_ArAlkyne->Product Reductive Elimination Product->Pd0 CuX Cu(I)X CuAlkyne Cu(I)-C≡CR CuX->CuAlkyne Base (H-C≡CR) CuAlkyne->PdII_ArX CuAlkyne->CuX Alkyne H-C≡CR

Caption: Dual catalytic cycle of the copper-co-catalyzed Sonogashira reaction.

B. The Copper-Free Sonogashira Reaction

While highly efficient, the copper co-catalyst can promote the undesirable oxidative homocoupling of the alkyne (Glaser coupling).[1][11] This is particularly problematic with sensitive substrates or when rigorous exclusion of oxygen is difficult. Consequently, copper-free variants have been developed.[10] In these systems, the base directly facilitates the formation of the palladium-acetylide complex, or a second palladium complex may fulfill the role of the copper catalyst in a tandem Pd/Pd cycle.[10]

Copper_Free_Sonogashira Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_ArAlkyne Ar-Pd(II)L₂-C≡CR PdII_ArX->PdII_ArAlkyne Deprotonation & Ligand Exchange (H-C≡CR, Base) Product Ar-C≡CR PdII_ArAlkyne->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for the copper-free Sonogashira reaction.

Experimental Design: Core Parameters and Optimization Strategy

The success of the Sonogashira coupling hinges on the careful selection and optimization of several key parameters.

ParameterSelection & Rationale
Aryl Halide (Ar-X) Reactivity Order: Ar-I > Ar-OTf > Ar-Br >> Ar-Cl.[1] Aryl iodides are the most reactive, often allowing for room temperature reactions. Aryl bromides are more cost-effective but typically require higher temperatures or more active catalyst systems.[1] Electron-withdrawing groups on the aryl ring generally accelerate the oxidative addition step.
Palladium Precatalyst Common choices include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd₂(dba)₃.[1][3] Pd(II) sources are reduced in situ by amine bases or phosphine ligands to the active Pd(0) species.[1] Typical loading is 0.5–5 mol%.
Ligand Phosphine ligands (e.g., PPh₃) are crucial for stabilizing the Pd(0) state. For less reactive aryl halides (bromides, chlorides), bulky, electron-rich Buchwald ligands like XPhos or SPhos can dramatically improve catalytic activity.[3]
Copper(I) Co-catalyst Copper(I) iodide (CuI) is the standard co-catalyst, used at 1–10 mol%. Its primary role is to activate the alkyne.[2] For substrates sensitive to Glaser coupling, a copper-free protocol is recommended.[5]
Base An amine base such as triethylamine (TEA), diisopropylethylamine (DIPEA), or piperidine is required to deprotonate the alkyne. It often serves as the solvent or co-solvent. A minimum of 2 equivalents is typically used.
Solvent Anhydrous, degassed solvents are critical. Tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and acetonitrile are common choices, providing good solubility for the reagents.[12][13]
Temperature Reactions with aryl iodides can often proceed at room temperature. Aryl bromides may require heating to 50–100 °C.[1] Microwave irradiation can significantly reduce reaction times, often to minutes.[14][15]
Atmosphere A strict inert atmosphere (argon or nitrogen) is essential, especially for copper-catalyzed reactions, to prevent oxidative homocoupling of the alkyne.[1][11]

Detailed Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and organic solvents can be hazardous. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Standard Palladium/Copper Co-catalyzed Coupling

This protocol is robust for the coupling of (4-Ethynylthiazol-2-yl)methanol with aryl iodides and activated aryl bromides.

Workflow Diagram

Workflow_Standard cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents: - Aryl Halide - (4-Ethynylthiazol-2-yl)methanol - PdCl₂(PPh₃)₂ - CuI Flask Add to Oven-Dried Flask with Stir Bar Reagents->Flask Inert Purge with Argon (3x Vacuum/Backfill) Flask->Inert Solvents Add Degassed Solvent (THF) & Base (TEA) via Syringe Inert->Solvents Stir Stir at RT or Heat (50°C) Monitor by TLC/GC-MS Solvents->Stir Filter Cool to RT Filter through Celite Stir->Filter Extract Concentrate Filtrate Partition (EtOAc/H₂O) Filter->Extract Purify Dry Organic Layer (Na₂SO₄) Concentrate & Purify by Column Chromatography Extract->Purify

Caption: Experimental workflow for the standard Sonogashira coupling protocol.

Materials & Reagents:

  • (4-Ethynylthiazol-2-yl)methanol (1.0 equiv)

  • Aryl halide (1.1 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (TEA) (3.0 equiv)

  • Anhydrous, degassed tetrahydrofuran (THF)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Standard glassware for workup and chromatography

Procedure:

  • Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.1 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon for 10 minutes. Perform three vacuum/argon backfill cycles to ensure an inert atmosphere.

  • Reagent Addition: Add (4-Ethynylthiazol-2-yl)methanol (1.0 mmol) to the flask. Via syringe, add anhydrous, degassed THF (5 mL) followed by anhydrous, degassed triethylamine (3.0 mmol).

  • Reaction: Stir the mixture at room temperature for reactions with aryl iodides, or heat to 50-60 °C for aryl bromides. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 4-16 hours.[13]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst residues. Wash the pad with additional ethyl acetate (10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel, wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford the desired product.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is ideal for preventing alkyne homocoupling and is recommended for sensitive substrates or when coupling less reactive aryl bromides.

Materials & Reagents:

  • (4-Ethynylthiazol-2-yl)methanol (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (8 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

  • Oven-dried Schlenk tube with a magnetic stir bar

Procedure:

  • Setup: In a glovebox or under a positive flow of argon, add Pd₂(dba)₃ (0.02 mmol) and XPhos (0.08 mmol) to an oven-dried Schlenk tube with a stir bar.

  • Reagent Addition: Add the aryl bromide (1.1 mmol), (4-Ethynylthiazol-2-yl)methanol (1.0 mmol), and Cs₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Seal the tube, remove from the glovebox (if used), and add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup & Purification: Follow the same workup and purification steps (5-7) as described in Protocol 1.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Impure reagents/solvents. 3. Insufficiently inert atmosphere.1. Use a fresh batch of catalyst/ligand. Consider a more active ligand like XPhos. 2. Ensure solvents are anhydrous and fully degassed. 3. Improve the degassing procedure (freeze-pump-thaw cycles).
Significant Homocoupling (Glaser Product) 1. Presence of oxygen in a Cu-catalyzed reaction. 2. Catalyst concentration is too high.1. Rigorously deoxygenate all solvents and reagents.[11] 2. Switch to a copper-free protocol.[5] 3. Reduce the loading of CuI.
Dehalogenation of Aryl Halide 1. Base is too strong or temperature is too high. 2. Presence of water.1. Use a milder base (e.g., K₂CO₃ instead of an amine) or lower the reaction temperature. 2. Ensure all reagents and glassware are scrupulously dry.
Difficulty in Product Purification 1. Product is highly polar. 2. Close-running impurities.1. Use a more polar eluent system for column chromatography (e.g., dichloromethane/methanol). 2. Consider recrystallization if the product is a solid.

Conclusion

The Sonogashira coupling of (4-Ethynylthiazol-2-yl)methanol with aryl halides is a powerful and highly adaptable method for synthesizing a diverse range of 2,4-disubstituted thiazoles. By carefully selecting the catalyst system, base, and reaction conditions, researchers can achieve high yields of desired products while minimizing side reactions. The standard copper-co-catalyzed protocol offers a reliable and efficient route for most substrates, while the copper-free alternative provides a crucial tool for overcoming challenges like alkyne homocoupling. The methodologies and insights provided in this guide empower scientists in drug discovery and materials science to effectively leverage this cornerstone reaction for the rapid assembly of complex and valuable molecular architectures.

References

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  • ResearchGate. Sonogashira cross coupling of bulky and heterocyclic halides with heteroaryl alkynes. [Link]

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  • ResearchGate. Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [Link]

  • Preprints.org. (2023). Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [{Pd(OH)Cl(NHC)} 2 ] Complexes. Hydrogen Chloride as a Coupling Product. Co-catalytic Effect of Water. [Link]

  • Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

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  • Wipf, P., et al. (2002). Sonogashira coupling of functionalized trifloyl oxazoles and thiazoles with terminal alkynes: synthesis of disubstituted heterocycles. Organic Letters. [Link]

  • Alonso, D. A., et al. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Catalysts. [Link]

  • Pérez-Ramírez, J., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. [Link]

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Application

Synthesis of Triazole-Linked Thiazoles: A Detailed Guide for Drug Discovery

Introduction: The Power of Molecular Hybrids in Medicinal Chemistry In the landscape of modern drug discovery, the strategic combination of distinct pharmacophores into a single molecular entity, a concept known as molec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Molecular Hybrids in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic combination of distinct pharmacophores into a single molecular entity, a concept known as molecular hybridization, has emerged as a powerful strategy for the development of novel therapeutic agents. This approach often leads to compounds with enhanced biological activity, improved pharmacokinetic profiles, and novel mechanisms of action. Among the myriad of heterocyclic scaffolds employed in medicinal chemistry, the thiazole and 1,2,3-triazole rings have garnered significant attention. Thiazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. Similarly, the 1,2,3-triazole moiety, readily accessible through the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," offers metabolic stability, hydrogen bonding capability, and a rigid framework to correctly orient interacting moieties[3][4][5].

The conjugation of thiazole and triazole moieties has yielded a new class of hybrid molecules with promising therapeutic potential. These triazole-linked thiazole scaffolds have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, and enzyme inhibitory effects[6][7][8][9][10]. This application note provides a comprehensive and in-depth technical guide for the synthesis of triazole-linked thiazoles, with a specific focus on the utilization of (4-Ethynylthiazol-2-yl)methanol as a key building block. This guide is designed for researchers, scientists, and drug development professionals, offering not just a set of protocols, but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of the synthetic process.

Synthetic Strategy: A Two-Pronged Approach

The synthesis of the target triazole-linked thiazoles is strategically divided into two main parts:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "click" reaction between the synthesized (4-Ethynylthiazol-2-yl)methanol and a diverse range of organic azides to generate the final triazole-linked thiazole library.

This modular approach allows for the late-stage diversification of the molecular scaffold, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Part 1: Synthesis of the Key Precursor: (4-Ethynylthiazol-2-yl)methanol

The synthesis of (4-Ethynylthiazol-2-yl)methanol can be efficiently achieved through a multi-step sequence starting from commercially available ethyl 2-amino-4-methylthiazole-5-carboxylate. The proposed synthetic route involves bromination, reduction, and a subsequent Sonogashira coupling reaction.

Logical Workflow for Precursor Synthesis

Synthesis of (4-Ethynylthiazol-2-yl)methanol A Ethyl 2-amino-4-methylthiazole-5-carboxylate B Ethyl 2-bromo-4-methylthiazole-5-carboxylate A->B  Sandmeyer Reaction  (CuBr2, t-BuONO) C (2-Bromo-4-methylthiazol-5-yl)methanol B->C  Reduction  (LiBH4 or DIBAL-H) D (4-Methyl-2-((trimethylsilyl)ethynyl)thiazol-5-yl)methanol C->D  Sonogashira Coupling  (Pd(PPh3)2Cl2, CuI,  TMS-acetylene, Et3N) E (4-Ethynylthiazol-2-yl)methanol D->E  Deprotection  (K2CO3, MeOH)

Caption: Synthetic workflow for (4-Ethynylthiazol-2-yl)methanol.

Experimental Protocol: Synthesis of (4-Ethynylthiazol-2-yl)methanol

Step 1: Synthesis of Ethyl 2-bromo-4-methylthiazole-5-carboxylate

  • Rationale: The Sandmeyer reaction is a reliable method for the conversion of an amino group on an aromatic ring to a bromide, providing the necessary handle for the subsequent Sonogashira coupling. The use of tert-butyl nitrite as the diazotizing agent under non-aqueous conditions is often advantageous for sensitive substrates.

  • Procedure:

    • To a stirred solution of ethyl 2-amino-4-methylthiazole-5-carboxylate (1.0 eq) in anhydrous acetonitrile, add copper(II) bromide (1.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add tert-butyl nitrite (1.2 eq) dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 2-bromo-4-methylthiazole-5-carboxylate.

Step 2: Synthesis of (2-Bromo-4-methylthiazol-5-yl)methanol

  • Rationale: The ester functionality is reduced to a primary alcohol. Lithium borohydride (LiBH₄) is a milder reducing agent than lithium aluminum hydride (LAH) and often provides better selectivity. Diisobutylaluminium hydride (DIBAL-H) is another excellent alternative for this transformation.

  • Procedure:

    • Dissolve ethyl 2-bromo-4-methylthiazole-5-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C.

    • Slowly add a solution of lithium borohydride (2.0 eq) in THF.

    • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 3-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by the dropwise addition of methanol, followed by water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude (2-bromo-4-methylthiazol-5-yl)methanol is often of sufficient purity for the next step, or it can be purified by column chromatography.

Step 3: Synthesis of (4-Methyl-2-((trimethylsilyl)ethynyl)thiazol-5-yl)methanol

  • Rationale: The Sonogashira coupling is a highly efficient palladium-catalyzed cross-coupling reaction for the formation of a C(sp²)-C(sp) bond.[11][12] The use of a copper(I) co-catalyst is crucial for the reaction's success.[13] Trimethylsilylacetylene is used as a protected form of acetylene, which prevents self-coupling and allows for controlled reaction.

  • Procedure:

    • To a solution of (2-bromo-4-methylthiazol-5-yl)methanol (1.0 eq) in a mixture of triethylamine and THF (1:1 v/v) under an inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq) and copper(I) iodide (CuI) (0.1 eq).

    • Degas the mixture by bubbling argon through it for 15 minutes.

    • Add (trimethylsilyl)acetylene (1.5 eq) via syringe.

    • Heat the reaction mixture to 60-70 °C and stir for 6-8 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (4-methyl-2-((trimethylsilyl)ethynyl)thiazol-5-yl)methanol.

Step 4: Synthesis of (4-Ethynylthiazol-2-yl)methanol

  • Rationale: The trimethylsilyl (TMS) protecting group is readily cleaved under mild basic conditions, such as using potassium carbonate in methanol, to reveal the terminal alkyne. This deprotection step is typically high-yielding and clean.

  • Procedure:

    • Dissolve (4-methyl-2-((trimethylsilyl)ethynyl)thiazol-5-yl)methanol (1.0 eq) in methanol.

    • Add potassium carbonate (K₂CO₃) (2.0 eq).

    • Stir the mixture at room temperature for 1-2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, neutralize the reaction with a dilute solution of hydrochloric acid (1M).

    • Remove the methanol under reduced pressure.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product, (4-Ethynylthiazol-2-yl)methanol.

Part 2: Synthesis of Triazole-Linked Thiazoles via CuAAC

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the cornerstone of "click chemistry," a concept introduced by K.B. Sharpless.[13] This reaction is characterized by its high efficiency, regioselectivity (exclusively forming the 1,4-disubstituted triazole isomer), mild reaction conditions, and tolerance to a wide range of functional groups.[14]

Logical Workflow for CuAAC

CuAAC Synthesis A (4-Ethynylthiazol-2-yl)methanol C Triazole-Linked Thiazole A->C  Click Reaction  (t-BuOH/H2O) B Organic Azide (R-N3) B->C  Click Reaction  (t-BuOH/H2O) Catalyst CuSO4·5H2O Sodium Ascorbate Catalyst->C

Caption: General workflow for the CuAAC reaction.

General Protocol for the Synthesis of Triazole-Linked Thiazoles
  • Rationale: The in situ generation of the active Cu(I) catalyst from copper(II) sulfate and a reducing agent like sodium ascorbate is a common and convenient method that avoids the handling of potentially unstable Cu(I) salts.[13] A solvent system of tert-butanol and water is often used to solubilize both the organic substrates and the inorganic catalyst.

  • Materials:

    • (4-Ethynylthiazol-2-yl)methanol

    • Organic azide of choice (e.g., benzyl azide, phenyl azide, or more complex azides)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Sodium ascorbate

    • tert-Butanol

    • Deionized water

  • Procedure:

    • In a round-bottom flask, dissolve (4-Ethynylthiazol-2-yl)methanol (1.0 eq) and the organic azide (1.05 eq) in a 1:1 mixture of tert-butanol and water.

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

    • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

    • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction is often accompanied by a color change.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate or dichloromethane.

    • Wash the combined organic layers with a saturated aqueous solution of ammonium chloride (to remove copper salts), followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure triazole-linked thiazole.

Data Presentation: Characterization of a Representative Compound

The structure of the synthesized compounds should be unequivocally confirmed using a combination of spectroscopic techniques.

Technique Expected Observations for a Triazole-Linked Thiazole Product
¹H NMR Appearance of a characteristic singlet for the triazole proton (typically δ 7.5-8.5 ppm). Disappearance of the acetylenic proton signal from the starting alkyne. Signals corresponding to the thiazole ring protons and the protons of the organic azide substituent.
¹³C NMR Appearance of two new signals corresponding to the carbon atoms of the triazole ring.
Mass Spectrometry Observation of the molecular ion peak corresponding to the calculated mass of the product.
FT-IR Disappearance of the characteristic alkyne C≡C-H stretching frequency (around 3300 cm⁻¹) and the azide N₃ stretching frequency (around 2100 cm⁻¹).

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The progress of each reaction step can be meticulously monitored by TLC, allowing for real-time assessment of the reaction's success. The purification of intermediates and final products via column chromatography ensures the removal of unreacted starting materials and byproducts. Finally, the comprehensive characterization of the synthesized compounds by NMR, mass spectrometry, and IR spectroscopy provides definitive proof of their chemical identity and purity, thereby ensuring the reliability of the synthetic process.

Conclusion

This application note provides a detailed and scientifically grounded guide for the synthesis of triazole-linked thiazoles, a class of compounds with significant potential in drug discovery. By providing not only step-by-step protocols but also the underlying chemical principles, this guide empowers researchers to confidently synthesize these valuable molecular hybrids. The modular nature of the described synthetic strategy, particularly the use of the versatile "click" reaction, opens the door to the creation of large and diverse libraries of triazole-thiazole conjugates for biological screening, ultimately accelerating the discovery of new therapeutic agents.

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  • Copper-catalysed azide-alkyne cycloadditions (CuAAC): An update. ResearchGate.

  • Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI.

  • Design, Synthesis, and Biological Activity of New Thiazolidine-4-One Derived from Symmetrical 4-Amino-1,2,4-Triazole. Chemical Methodologies.

  • Synthesis of the thiazole derivatives 4. ResearchGate.

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers.

  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. ResearchGate.

  • Synthesis and biological evaluation of 4β-(thiazol-2-yl)amino-4'-O-demethyl-4-deoxypodophyllotoxins as topoisomerase-II inhibitors. PubMed.

Sources

Technical Notes & Optimization

Troubleshooting

🔬 Technical Support Center: (4-Ethynylthiazol-2-yl)methanol Purification

This guide serves as a specialized technical support resource for the purification of (4-Ethynylthiazol-2-yl)methanol . It is designed for medicinal chemists and process development scientists encountering challenges wit...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the purification of (4-Ethynylthiazol-2-yl)methanol . It is designed for medicinal chemists and process development scientists encountering challenges with metal residues, streaking on silica, or stability issues common to ethynyl-substituted heterocycles.

Ticket ID: PUR-ETH-TZ-004 Status: Active Agent: Senior Application Scientist

⚡ Quick Diagnostic: What is your primary issue?

  • Issue A: "My product streaks or tails on the silica column."

    
    
    
  • Issue B: "The product is colored (green/blue/brown) or has high metal content."

    
    
    
  • Issue C: "The terminal alkyne is degrading/polymerizing during storage."

    
    
    

🛠️ Module 1: Chromatography Troubleshooting

Q: Why does (4-Ethynylthiazol-2-yl)methanol streak on silica gel?

A: The thiazole nitrogen is a Lewis base that interacts strongly with the acidic silanol groups (Si-OH) on the silica surface. This causes peak broadening (tailing). The hydroxymethyl group further increases polarity and hydrogen bonding capability.

Protocol: Deactivated Silica Gel Chromatography

To eliminate streaking, you must competitively block the silanol sites.

  • Mobile Phase Selection:

    • Standard: 0%

      
       5% Methanol in Dichloromethane (DCM).
      
    • Alternative (Greener): 20%

      
       80% Ethyl Acetate in Heptane.
      
  • The "Modifier" Trick (Crucial Step):

    • Pre-treat your silica column with 1% Triethylamine (Et

      
      N)  in the starting mobile phase.
      
    • Why? Et

      
      N is more basic than the thiazole; it binds to the acidic silanols first, creating a neutral surface for your compound to migrate smoothly.
      
  • Loading:

    • Dissolve the crude mixture in a minimum amount of DCM. If solubility is poor, use a "dry load" method: adsorb the crude onto Celite or silica (1:2 ratio), evaporate the solvent, and load the powder.

Table 1: Recommended TLC Solvent Systems | Polarity | Solvent System | R


 Target | Notes |
| :--- | :--- | :--- | :--- |
| Low | 30% EtOAc / Hexane | < 0.2 | Good for separating non-polar impurities (e.g., bis-alkynes). |
| Medium | 50% EtOAc / Hexane | 0.3 – 0.4 | Ideal for column purification.  |
| High | 5% MeOH / DCM | 0.4 – 0.6 | Use if product is stuck at baseline. Add 0.5% NH

OH to sharpen spots. |

🧪 Module 2: Metal Scavenging (Pd/Cu Removal)

Q: My reaction used Sonogashira coupling. How do I remove residual Palladium and Copper?

A: (4-Ethynylthiazol-2-yl)methanol can chelate metals via the thiazole nitrogen and the alkyne, making standard aqueous washes insufficient.

Workflow: The "Double-Wash" & Scavenger Protocol

Use this workflow before column chromatography to protect your column and improve purity.

Step 1: Chemical Wash (The Copper Stripper)

Copper salts (CuI) often leave a green/blue tint.

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc).[1]

  • Wash 2x with 10% aqueous NH

    
    OH / sat. NH
    
    
    
    Cl (1:9)
    .
    • Mechanism:[2][3][4] Ammonia forms a water-soluble complex with Copper ions

      
      .
      
  • Wash 1x with 5% Na

    
    EDTA  (aq) to sequester stubborn ions.
    
Step 2: Solid-Supported Scavenging (The Palladium Trap)

For Pd levels < 10 ppm (required for biological assays).

  • Reagent: Thiol-modified silica (e.g., SiliaMetS® Thiol or MP-TMT).

  • Protocol:

    • Dissolve crude (post-workup) in EtOAc or THF (10 mL/g).

    • Add Scavenger resin (4 equivalents relative to expected metal mass).

    • Stir at 40°C for 2–4 hours .

    • Filter through a 0.45 µm pad.

    • Concentrate filtrate.

Figure 1: Purification Decision Tree

PurificationWorkflow Start Crude Reaction Mixture (Sonogashira) CheckColor Is the mixture Green/Blue? Start->CheckColor CuWash Wash w/ NH4OH:NH4Cl (Remove Copper) CheckColor->CuWash Yes PdCheck Is Pd removal critical? (Bio-assay/Scale-up) CheckColor->PdCheck No CuWash->PdCheck Scavenger Add Thiol-Silica Scavenger Stir 4h @ 40°C PdCheck->Scavenger Yes TLC TLC Analysis (Check for Tailing) PdCheck->TLC No Scavenger->TLC Tailing Tailing Observed? TLC->Tailing StdColumn Flash Column (Hex/EtOAc) Tailing->StdColumn No ModColumn Buffered Column (DCM/MeOH + 1% Et3N) Tailing->ModColumn Yes Final Pure (4-Ethynylthiazol-2-yl)methanol StdColumn->Final ModColumn->Final

Caption: Logical workflow for removing metal contaminants and selecting the correct chromatography conditions.

❄️ Module 3: Stability & Storage Protocols

Q: Can I store the purified compound on the bench?

A: No. The terminal alkyne (–C≡CH) is reactive.

  • Risk 1: Glaser Coupling: In the presence of trace copper and oxygen, the alkyne can homocouple to form a diyne dimer.

  • Risk 2: Polymerization: Concentrated oils of ethynyl heterocycles can polymerize exothermically.

Storage Protocol
  • State: Store as a solid if possible. If it is an oil, dissolve in a small amount of anhydrous ethanol or DMSO for long-term storage.

  • Temperature: -20°C is mandatory for long-term stability (>1 month).

  • Atmosphere: Flush the vial with Argon or Nitrogen. Oxygen promotes degradation.

  • Container: Amber glass vials (protects from light-induced radical formation).

❓ Frequently Asked Questions (FAQs)

Q: I see a byproduct with a very similar R


 to my product. What is it? 
A:  If you used TMS-acetylene for the synthesis, it might be the monodeprotected silanol  or the Glaser homocoupling product  (dimer).
  • Solution: The dimer is usually much less polar (higher R

    
    ). The silanol impurities are often more polar. Switch solvent system to Toluene:Acetone (4:1)  which often separates thiazoles better than Hex/EtOAc.
    

Q: Can I distill this compound? A: Avoid distillation. Ethynyl-substituted heterocycles are thermally unstable and pose a potential explosion hazard (decomposition) at high temperatures. Stick to chromatography or recrystallization (from cold Et


O/Hexane).

Q: How do I confirm the ethynyl group is intact? A: Check the IR spectrum or NMR.

  • IR: Look for a sharp, weak band at ~2100 cm

    
     (C≡C stretch) and a sharp, strong band at ~3300 cm
    
    
    
    (terminal alkyne C-H stretch).
  • 1H NMR: The acetylenic proton usually appears as a singlet around 3.0–4.5 ppm (depending on solvent and H-bonding).

📚 References

  • Thiazole Synthesis & Properties: BenchChem Technical Guides. "Purification of 4-(Methoxymethyl)thiazole."

  • Sonogashira Purification: Organic Syntheses. "Synthesis of ethynyl-heterocycles and removal of Pd/Cu."

  • Metal Scavenging: SiliCycle Application Notes. "Removal of Palladium from reaction mixtures using SiliaMetS®."

  • General Thiazole Stability: Journal of Medicinal Chemistry. "Structure-Activity Relationships of Thiazole Derivatives."

Sources

Optimization

Technical Support Center: (4-Ethynylthiazol-2-yl)methanol Storage &amp; Handling

The following guide serves as a technical support resource for the handling and storage of (4-Ethynylthiazol-2-yl)methanol . It is designed for researchers requiring high-purity maintenance of this intermediate, which is...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical support resource for the handling and storage of (4-Ethynylthiazol-2-yl)methanol . It is designed for researchers requiring high-purity maintenance of this intermediate, which is prone to instability due to its terminal alkyne functionality.

Topic: Preventing Polymerization & Degradation During Storage Ticket ID: #ETH-THZ-STAB-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Chemistry of Instability

(4-Ethynylthiazol-2-yl)methanol contains two reactive centers that contribute to its storage instability:

  • Terminal Alkyne (C≡C-H): This is the primary site of degradation. Terminal alkynes are susceptible to Glaser coupling (oxidative dimerization) in the presence of oxygen and trace metals, as well as thermal polymerization to form polyacetylenes (often indicated by a color change to yellow/brown/black).

  • Thiazole Core: While generally robust, the electron-rich heterocycle can act as a ligand for trace metals, potentially catalyzing the very degradation reactions we seek to avoid.

The Goal: Isolate the molecule from the "Polymerization Triad": Oxygen, Heat, and UV Light.

Core Storage Protocol (The "Golden Standard")

To ensure maximum shelf-life (>6 months), strictly adhere to the following parameters.

ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Low thermal energy inhibits radical initiation and slows kinetic coupling rates.
Atmosphere Argon or Nitrogen Displaces oxygen, preventing oxidative homocoupling (Glaser reaction).[1] Argon is preferred as it is heavier than air.
Container Amber Glass Vial Blocks UV radiation (290–450 nm) which can photo-initiate radical formation on the alkyne.
State Solid (Dry) Storing in solution accelerates degradation due to increased molecular mobility and solvent-mediated radical transfer.
Cap Seal Parafilm® or Teflon Tape Prevents moisture ingress and oxygen exchange in standard freezer environments.

Troubleshooting Guide & FAQs

Category A: Visual Inspection & Quality Control

Q: My sample has turned from off-white to a yellow/brown solid. Is it still usable?

  • Diagnosis: This indicates the onset of oligomerization or oxidative coupling . The color comes from the formation of conjugated pi-systems (polyenes or diynes).

  • Action:

    • Minor Yellowing: The bulk material is likely intact. Perform a filtration (if in solution) or a quick recrystallization.

    • Dark Brown/Black: Significant polymerization has occurred.[2][3][4] Purity is likely compromised (<90%). Purification via silica gel chromatography is required.

    • Verification: Run a TLC (Thin Layer Chromatography).[1][5] A streak near the baseline indicates polymer formation.

Q: I see a precipitate forming in my stock solution. What is it?

  • Diagnosis: If stored in solution, this is likely a high-molecular-weight polymer precipitating out because it is no longer soluble in the solvent.

  • Action: Filter the solution through a 0.2 µm PTFE filter. Analyze the filtrate by LC-MS to confirm the monomer concentration. Discard the solid precipitate.

Category B: Handling & Solvents

Q: Can I store this compound in DMSO or DMF for easy dispensing?

  • Recommendation: Avoid long-term storage in solution.

  • Reasoning:

    • Solvent Impurities: DMSO and DMF can absorb water and contain trace peroxides, which act as radical initiators.

    • Concentration Effect: High concentrations in solution can actually increase the rate of intermolecular reactions compared to a crystalline lattice where molecules are locked in place.

  • Workaround: If you must store a stock solution, use anhydrous, degassed solvent , store at -80°C, and use within 2 weeks.

Q: Does this compound require a radical inhibitor (like BHT)?

  • Technical Insight: For bulk storage (>5g), adding a stabilizer like BHT (Butylated hydroxytoluene) or MEHQ (Monomethyl ether hydroquinone) at 100-200 ppm is a valid industrial strategy.

  • Lab Scale: For research samples (<1g), inhibitors are generally not recommended as they interfere with sensitive downstream applications (e.g., Click Chemistry or biological assays). Reliance on inert atmosphere and cold storage is preferred.

Category C: Metal Contamination

Q: I used a metal spatula to weigh the compound, and it degraded faster. Why?

  • Mechanism: Terminal alkynes are highly sensitive to trace metals, particularly Copper (Cu) and Iron (Fe) . These metals catalyze oxidative coupling (Glaser-Hay coupling).

  • Protocol: Always use glass, ceramic, or plastic spatulas. Avoid stainless steel if the sample is slightly acidic or wet.

Recovery Protocol: Re-Purification

If your compound has partially polymerized (yellowing but not black tar), use this workflow to recover the monomer.

  • Dissolution: Dissolve the crude solid in a minimal amount of DCM (Dichloromethane) or Ethyl Acetate. Polymers usually have poor solubility and may remain suspended.

  • Filtration: Pass through a silica plug or a syringe filter to remove insoluble oligomers.

  • Chromatography: If necessary, perform rapid column chromatography.

    • Stationary Phase: Silica Gel (neutralized).

    • Eluent: Hexane/Ethyl Acetate gradient.

    • Note: Do not let the compound sit on the silica for long; acidic silica can catalyze further degradation.

  • Concentration: Evaporate solvent at low temperature (<30°C) . Do not overheat the water bath.

Mechanism of Instability (Visualized)

The following diagram illustrates the "Pathways of Fate" for (4-Ethynylthiazol-2-yl)methanol, distinguishing between proper storage and degradation triggers.

StorageStability cluster_prevention Protective Barrier (The Protocol) Compound (4-Ethynylthiazol-2-yl)methanol (Monomer) Glaser Glaser Coupling (Diyne Dimer) Compound->Glaser + O2 / Metals Polymer Polyacetylene (Dark Solid/Tar) Compound->Polymer + Heat / Light / Radicals Stable Stable Storage (>6 Months) Compound->Stable Adherence to Protocol O2 Oxygen (Air) Heat Heat (>25°C) Light UV Light Metals Trace Metals (Cu, Fe) Glaser->Polymer Further Reaction Argon Inert Gas (Ar) Argon->Compound Blocks O2 Cold -20°C Freezer Cold->Compound Inhibits Kinetics Amber Amber Vial Amber->Compound Blocks UV

Caption: Figure 1. Degradation pathways of terminal alkynyl-thiazoles and the specific interventions required to maintain monomer stability.

References

  • American Chemical Society (ACS). (2024). One-Pot Synthesis of Terminal Alkynes from Alkenes. (Discusses polymerization side-reactions of terminal alkynes under oxidative conditions). Available at: [Link]

  • Semantic Scholar. (2024). Preventing Alkyne-Alkyne (Glaser) Coupling. (Strategies for stabilizing alkynes during storage and reaction). Available at: [Link]

Sources

Troubleshooting

troubleshooting low reactivity of (4-Ethynylthiazol-2-yl)methanol in click reactions

The following guide is structured as a specialized Technical Support Center resource for researchers working with heteroaryl alkynes in click chemistry. Topic: Troubleshooting Low Reactivity of (4-Ethynylthiazol-2-yl)met...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center resource for researchers working with heteroaryl alkynes in click chemistry.

Topic: Troubleshooting Low Reactivity of (4-Ethynylthiazol-2-yl)methanol Ticket ID: CHE-CuAAC-TZ-004 Status: Resolved / Guide Available

Executive Summary: The "Thiazole Trap"

Users frequently report low yields (<20%), stalled conversion, or oxidative side-products when attempting Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with (4-Ethynylthiazol-2-yl)methanol .

The Root Cause: This substrate is not a standard alkyne. It acts as a chelating ligand . The nitrogen atom at position 3 of the thiazole ring is a soft donor located proximal to the C4-alkyne. In the absence of a superior accelerating ligand (like THPTA or TBTA), the thiazole nitrogen coordinates to the Copper(I) catalyst. This creates a thermodynamic sink—an inactive "resting state" complex—that sequesters the catalyst from the catalytic cycle. Additionally, the electron-deficient nature of the thiazole ring increases the acidity of the terminal alkyne proton, making it highly susceptible to Glaser homocoupling (oxidative dimerization) if oxygen is present.

Diagnostic & Troubleshooting Guide (FAQ)

Q1: Why does the reaction stall even with 10-20 mol% Copper?

A: You are likely experiencing Catalyst Sequestration . In standard CuAAC, the active species is a dynamic Cu(I)-acetylide complex. However, the thiazole nitrogen (N3) competes for the copper center.

  • Mechanism: The thiazole N and the hydroxymethyl oxygen (at C2) can form a stable chelate or bridging network with Cu(I). This "poisons" the catalyst, preventing the coordination of the organic azide required to form the metallacycle intermediate.

  • Solution: You must "out-compete" the substrate by adding a high-affinity accelerating ligand. TBTA (for organic solvents) or THPTA (for aqueous buffers) are non-negotiable here. They bind Cu(I) more strongly than the thiazole nitrogen but—crucially—maintain the metal in a geometry active for catalysis.

Q2: My reaction mixture turns green/brown, and I see a new spot on TLC.

A: This is the Glaser Coupling side reaction.[1][2] The thiazole ring is electron-withdrawing, significantly lowering the pKa of the terminal alkyne proton (~pKa 18-19 vs. 25 for phenylacetylene).

  • The Trap: In the presence of trace Oxygen and Cu(I), the deprotonated alkyne rapidly dimerizes to form a 1,3-diyne (bis-thiazole byproduct). The green/brown color indicates the oxidation of Cu(I) to Cu(II).

  • Solution: Strict exclusion of oxygen is required. Spurge solvents with Argon/Nitrogen for 15 minutes before adding the copper catalyst.

Q3: Can I use simple CuI or CuSO₄ without a ligand?

A: No. For simple alkyl alkynes, ligand-free conditions often work. For (4-Ethynylthiazol-2-yl)methanol, ligand-free conditions lead to the formation of polymeric copper-thiazole aggregates. You need a ligand that protects the Cu(I) center from both oxidation and thiazole-sequestration.

Data & Ligand Selection

The choice of ligand dictates the reaction kinetics and protection against poisoning.

Table 1: Ligand Performance for Thiazole Substrates

LigandSolubilityReactivity w/ ThiazoleRecommendationNotes
None (Ligand-free) N/APoor (<10% Yield)Avoid High susceptibility to poisoning and oxidation.
TBTA DMSO/tBuOHGood Standard Best for organic-soluble azides. Protects Cu(I) well.
THPTA Water/BufferExcellent Preferred High water solubility prevents catalyst precipitation.
BTTAA Water/DMSOSuperior 🚀 High Performance Fastest kinetics; recommended for dilute (<1 mM) conditions.

Visualizing the Failure Mode

The diagram below illustrates the competition between the Productive Catalytic Cycle and the Non-Productive "Thiazole Trap."

G cluster_cycle Productive CuAAC Cycle cluster_trap The Thiazole Trap ActiveCat Active Cu(I)-Ligand Complex Acetylide Cu(I)-Acetylide Intermediate ActiveCat->Acetylide + Thiazole Alkyne Poisoned Inactive Cu-Thiazole Complex ActiveCat->Poisoned Ligand Displacement Metallacycle Metallacycle (Rate Determining) Acetylide->Metallacycle + Azide Product 1,2,3-Triazole Product Metallacycle->Product Ring Contraction Product->ActiveCat Regeneration Thiazole (4-Ethynylthiazol-2-yl)methanol (Substrate) Thiazole->Poisoned N-Coordination (No Ligand) Glaser Glaser Coupling (Dimer Byproduct) Thiazole->Glaser O2 + Cu(I)

Caption: Figure 1. The "Thiazole Trap" (Red) competes with the productive CuAAC cycle (Green) via N-coordination.

Optimized Experimental Protocol

Objective: Synthesis of triazole from (4-Ethynylthiazol-2-yl)methanol using Ligand-Assisted CuAAC.

Reagents
  • Solvent: DMSO/Water (4:1 ratio) or tBuOH/Water (1:1). Note: DMSO is preferred for thiazole solubility.

  • Catalyst Source: CuSO₄[3][4][5][6][7][8]·5H₂O (100 mM stock in water).

  • Ligand: THPTA (200 mM stock in water) or TBTA (50 mM in DMSO).

  • Reductant: Sodium Ascorbate (500 mM fresh stock in water).

Step-by-Step Procedure
  • Premix Catalyst (Critical): In a separate microtube, mix CuSO₄ (1 eq) and Ligand (2 eq for TBTA, 5 eq for THPTA). Incubate for 5 minutes. The solution should turn blue (TBTA) or remain light blue (THPTA). This pre-complexation ensures the Cu is protected before it sees the thiazole.

  • Prepare Substrate Mix: Dissolve the Alkyne (1.0 eq) and Azide (1.1 eq) in the solvent.

  • Degas: Bubble Argon/Nitrogen through the substrate mix for 10 minutes. Do not skip this step.

  • Initiate:

    • Add the Catalyst-Ligand Premix to the substrate solution (Final Cu loading: 5–10 mol%).

    • Immediately add Sodium Ascorbate (20–50 mol%).

  • Incubate: Stir at Room Temperature for 2–4 hours.

    • Checkpoint: The solution should remain clear or light yellow. If it turns dark brown/green, oxidation has occurred.

  • Workup: Dilute with water. If the product precipitates, filter. If not, extract with EtOAc. Use EDTA (50 mM) in the aqueous wash to remove coordinated Copper from the thiazole product.

References

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. Link

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition, 50(35), 8051–8056. Link

  • Brotherton, W. S., et al. (2009). Apparent Copper(II)-Accelerated Azide−Alkyne Cycloaddition. Organic Letters, 11(21), 4954–4957. Link

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. Link

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302–1315. Link

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of (4-Ethynylthiazol-2-yl)methanol in Aqueous Buffers

Prepared by: Senior Application Scientist, Formulation & Development Welcome to the technical support center for (4-Ethynylthiazol-2-yl)methanol. This guide is designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Formulation & Development

Welcome to the technical support center for (4-Ethynylthiazol-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Our goal is to provide a logical, scientifically-grounded framework for diagnosing and resolving these issues, ensuring the integrity and success of your experiments.

Overview: Why is Solubility a Challenge?

(4-Ethynylthiazol-2-yl)methanol is a heterocyclic compound with significant potential in various research applications. However, its molecular structure presents a classic solubility challenge. The presence of a hydroxyl (-OH) group and the thiazole ring's heteroatoms provides some polarity, while the ethynyl group and the aromatic thiazole ring itself contribute to its hydrophobic character. This amphipathic nature often leads to poor solubility in neutral aqueous buffers, a critical hurdle for in vitro and in vivo studies.

This guide provides a systematic, question-driven approach to overcoming these challenges, moving from simple adjustments to more advanced formulation strategies.

FAQ 1: I'm seeing immediate precipitation when I dilute my organic stock solution into my aqueous buffer. What's happening and what is my first step?

This is a common phenomenon known as "crashing out," where a compound that is soluble in a concentrated organic stock (like DMSO) becomes insoluble when diluted into an aqueous medium where the organic solvent concentration is too low to maintain solubility.

The Underlying Cause: You have exceeded the compound's thermodynamic solubility limit in the final buffer-solvent mixture. The initial step is always to confirm the solubility limit and ensure you are working below it.

Protocol 1: Initial Solubility Assessment and Stock Dilution
  • Preparation of High-Concentration Stock: Prepare a 10 mM stock solution of (4-Ethynylthiazol-2-yl)methanol in 100% DMSO. Ensure it is fully dissolved.

  • Serial Dilution in Buffer: In separate microcentrifuge tubes, add your target aqueous buffer (e.g., PBS, pH 7.4).

  • Spiking the Buffer: Add small aliquots of the DMSO stock to each tube to achieve a range of final compound concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 10 µM). Ensure the final DMSO concentration remains constant and low (ideally ≤1%).

  • Observation: Vortex each tube gently and incubate at your experimental temperature for 1-2 hours. Visually inspect for precipitation or cloudiness against a dark background. Use a nephelometer for a more quantitative assessment if available.

  • Action: The highest concentration that remains a clear, homogenous solution is your approximate working solubility limit under these conditions. Always prepare your final solutions by adding the DMSO stock to the aqueous buffer (not the other way around) while vortexing to ensure rapid dispersion.

If your required experimental concentration is above this limit, proceed to the advanced troubleshooting sections.

Troubleshooting Workflow: A Systematic Approach

Before diving into advanced methods, it's crucial to understand the physicochemical properties of the compound that dictate its behavior.

Physicochemical Profile of (4-Ethynylthiazol-2-yl)methanol (and Analogs)
PropertyEstimated Value / CharacteristicImplication for Aqueous Solubility
Structure Thiazole ring with ethynyl and methanol groupsAmphipathic; possesses both polar and non-polar regions.
Molecular Weight ~139.18 g/mol Small molecule, solubility is primarily driven by functional groups.
Predicted pKa ~3.1 (for the thiazole nitrogen)[1]Weakly basic. Can be protonated in acidic conditions to form a more soluble salt.
Predicted logP ~0.9-1.5 (based on similar thiazoles)[2]Indicates a slight preference for a lipophilic environment, contributing to poor water solubility.

This profile suggests two primary avenues for systematic troubleshooting: exploiting the ionizable nature of the molecule (pH adjustment) or modifying the solvent environment (co-solvents, excipients).

G cluster_start Initial Observation cluster_methods Solubilization Strategies cluster_validation Final Validation start Precipitation in Aqueous Buffer ph_adjust Method 1: pH Adjustment start->ph_adjust Is compound ionizable & pH stable? cosolvent Method 2: Co-solvents start->cosolvent Is a small % of organic solvent tolerated? validate Validate Compatibility with Assay (Vehicle Control) ph_adjust->validate cyclo Method 3: Cyclodextrins cosolvent->cyclo If organic solvents interfere cosolvent->validate surfactant Method 4: Surfactants cyclo->surfactant If complexation is insufficient cyclo->validate surfactant->validate

FAQ 2: Can I improve solubility by changing the buffer pH?

Yes, this is often the most effective initial strategy for ionizable compounds.

The Scientific Principle: (4-Ethynylthiazol-2-yl)methanol is a weak base due to the nitrogen atom in the thiazole ring. The predicted pKa of this group is approximately 3.1.[1] By lowering the pH of the buffer to be at least 1-2 units below the pKa, you can protonate the nitrogen atom. This creates a positively charged, more polar salt form of the compound, which is significantly more soluble in water.[3][4]

Protocol 2: pH Screening for Solubility Enhancement
  • Buffer Selection: Choose a series of buffers with pH values ranging from acidic to neutral (e.g., 50 mM Citrate pH 3.0, 50 mM Acetate pH 4.0, 50 mM MES pH 5.5, 50 mM Phosphate pH 7.0).

  • Solubility Test: Using the method described in Protocol 1 , determine the approximate solubility limit of the compound in each buffer.

  • Data Analysis: Plot the solubility (µM) versus the buffer pH. You should observe a significant increase in solubility as the pH decreases.

  • Selection Criteria: Choose the lowest pH that provides the necessary solubility while being compatible with your experimental system (e.g., cell viability, enzyme activity).

Self-Validation and Trustworthiness:

  • pH Stability: After determining the optimal pH for solubilization, incubate the compound in the buffer for the duration of your experiment and re-assess for any signs of precipitation or degradation.

  • Reversibility: Be aware that if the acidic solution is neutralized (e.g., by adding it to a cell culture medium at pH 7.4), the compound may precipitate out as it converts back to its less soluble, neutral form.[3]

FAQ 3: My experiment requires a neutral pH. What are my options?

If pH adjustment is not feasible, the next step is to modify the solvent environment using co-solvents.

The Scientific Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[] This reduction in polarity lowers the energy penalty required to create a cavity in the solvent for the hydrophobic solute, thereby increasing solubility.[6][7]

Protocol 3: Co-solvent Screening
  • Co-solvent Selection: Choose a panel of biocompatible co-solvents.

Co-solventTypical Conc. RangeKey Characteristics
DMSO 1-10%Strong solubilizing power, but can be toxic to cells at >1%.[6]
Ethanol 1-10%Good solubilizer, generally well-tolerated by cells at low %.
Propylene Glycol (PG) 5-20%Common in pharmaceutical formulations, low toxicity.[8]
PEG 400 5-25%Low molecular weight polyethylene glycol, excellent safety profile.[9]
  • Stock Preparation: Prepare a high-concentration stock (e.g., 20 mM) of your compound in each pure co-solvent.

  • Matrix Evaluation: Create a matrix of solutions in a 96-well plate. In each well, combine your neutral pH buffer with a co-solvent to achieve a range of final co-solvent concentrations (e.g., 2%, 5%, 10%, 20% v/v).

  • Solubility Test: Add your compound from the respective co-solvent stock to each well to a final concentration that is above its known aqueous solubility limit.

  • Analysis: Seal the plate, mix, and incubate for 1-2 hours. Measure the solubility using a high-throughput method like nephelometry or by analyzing the supernatant via HPLC/UV-Vis after centrifugation.

  • Action: Identify the co-solvent and minimum concentration required to achieve your target compound concentration.

Self-Validation and Trustworthiness:

  • Vehicle Control: It is critical to run a parallel control experiment using a solution of the buffer and the chosen co-solvent concentration without the compound. This "vehicle control" ensures that any observed biological effects are due to the compound and not the co-solvent itself.

FAQ 4: I need to avoid organic co-solvents entirely due to assay interference. Is there another way?

Yes. Cyclodextrins are an excellent alternative for creating solvent-free aqueous formulations.

The Scientific Principle: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[10][11] They can encapsulate poorly water-soluble "guest" molecules, like (4-Ethynylthiazol-2-yl)methanol, within their hydrophobic cavity.[12] The resulting "inclusion complex" presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the compound.[13] Chemically modified cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), are widely used due to their high aqueous solubility and excellent safety profile.[13]

G

Protocol 4: Formulation with HP-β-Cyclodextrin
  • Prepare Cyclodextrin Solution: Prepare a 20-40% (w/v) solution of HP-β-CD in your desired aqueous buffer. This may require gentle warming and stirring to fully dissolve.

  • Add Compound: Weigh out the solid (4-Ethynylthiazol-2-yl)methanol and add it directly to the HP-β-CD solution to achieve your desired final stock concentration.

  • Facilitate Complexation: Mix the solution vigorously. This can be done by sonicating in a bath sonicator or by shaking overnight at room temperature. The goal is to provide enough energy and time for the compound to partition into the cyclodextrin cavities.

  • Clarify Solution: After mixing, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any remaining undissolved compound.

  • Quantify and Use: Carefully collect the supernatant. The concentration of the solubilized compound in this stock solution should be accurately determined by HPLC or UV-Vis spectroscopy. This clarified, quantified stock can now be used for your experiments.

Self-Validation and Trustworthiness:

  • Vehicle Control: As with co-solvents, a vehicle control consisting of the HP-β-CD solution in buffer must be included in your experiments to rule out any effects from the excipient itself.

FAQ 5: What is a final option if other methods fail or are not suitable?

For very challenging compounds, surfactants can be employed, though they should be used with caution due to their potential to interfere with biological systems.

The Scientific Principle: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[14][15] These micelles have a hydrophobic core and a hydrophilic shell. Hydrophobic compounds can partition into this core, effectively solubilizing them in the bulk aqueous phase.[16] Non-ionic surfactants like Polysorbate 80 (Tween® 80) and Poloxamers are generally preferred for their lower potential for protein denaturation compared to ionic surfactants.[15]

Protocol 5: Surfactant-Mediated Solubilization
  • Surfactant Selection: Choose a non-ionic surfactant like Polysorbate 80 or Poloxamer 188.

  • Prepare Surfactant Solution: Prepare a solution of the surfactant in your buffer at a concentration well above its known CMC (e.g., 1-5% w/v).

  • Incorporate Compound: Add your compound (either as a solid or from a minimal volume of organic stock) to the surfactant solution while vortexing.

  • Equilibrate: Allow the solution to mix for several hours to ensure the compound is fully incorporated into the micelles.

  • Clarify and Quantify: As with cyclodextrins, centrifuge to remove any undissolved material and quantify the supernatant to determine the final concentration of your solubilized stock.

Self-Validation and Trustworthiness:

  • High-Priority Vehicle Control: Surfactants are biologically active and can disrupt cell membranes or interfere with protein assays. A vehicle control is mandatory and any results must be interpreted with caution.[17]

Summary of Methods
MethodMechanismProsConsBest For...
pH Adjustment Ionization to a soluble salt form.Simple, highly effective for ionizable compounds.[]Limited to pH-stable compounds; may precipitate on neutralization.[3]Initial screening; experiments compatible with acidic conditions.
Co-solvents Reduces solvent polarity.Versatile, effective for many compounds.[6]Potential for assay interference or cellular toxicity.In vitro assays where the solvent effect can be controlled for.
Cyclodextrins Encapsulation in a hydrophobic cavity.Excellent safety profile; avoids organic solvents.[13]May not work for all molecular shapes; can be a more complex preparation.In vivo studies or sensitive cell-based assays where co-solvents are undesirable.
Surfactants Partitioning into micellar core.High solubilization capacity for very hydrophobic compounds.High potential for biological and assay interference.[17]Last-resort option when other methods fail; requires rigorous controls.

By following this structured, evidence-based guide, researchers can effectively diagnose and resolve the solubility challenges associated with (4-Ethynylthiazol-2-yl)methanol, leading to more reliable and reproducible experimental outcomes.

References
  • Vertex AI Search. (2025).
  • Vertex AI Search. (2023). Solubility enhancement techniques: A comprehensive review.
  • Wikipedia. Cosolvent.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • PMC.
  • Wikipedia. Cyclodextrin.
  • MDPI. (2025).
  • Pharma Excipients. (2025). Cyclodextrins as Active Therapeutic Agents.
  • Journal of Chemical and Pharmaceutical Research. (2024).
  • Science Alert. (2014).
  • SpringerLink. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • MDPI. (2025).
  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs.
  • Allied Academies. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • Nature.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • SciSpace. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
  • Google Patents.
  • BOC Sciences.
  • SpringerLink. (2025). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • SlideShare. Strategies for improving hydrophobic drugs solubility and bioavailability.
  • PMC - NIH. (2023).
  • MySkinRecipes. (4-methylthiazol-2-yl)methanol.
  • Advanced ChemBlocks. (4-methylthiazol-2-yl)methanol 95%.
  • Cheméo. Chemical Properties of 4-Ethyl-5-methylthiazole (CAS 52414-91-2).
  • Georganics. Thiazol-2-yl-methanol - High purity | EN.
  • Solubility of Things. 4-Methyl-5-thiazoleethanol.
  • PubChem. (2-((Dimethylamino)methyl)thiazol-4-yl)methanol.
  • CymitQuimica. CAS 454678-91-2: (4-thiazol-2-ylphenyl)methanol.
  • Sigma-Aldrich. 4-(Hydroxymethyl)-2-methylthiazole 76632-23-0.
  • PubChem - NIH. 4-Methylthiazole | C4H5NS | CID 12748.
  • MedChemExpress.
  • EPA.
  • NIST WebBook. Thiazole, 4-methyl-2-(1-methylethyl)-.
  • Organic Chemistry Data. Equilibrium pKa Table (DMSO Solvent and Reference).
  • EvitaChem. Buy (4-(4-Fluorophenyl)thiazol-2-yl)methanol (EVT-1662745).
  • FooDB. (2015). Showing Compound 4-methyl-5-(β-hydroxyethyl)thiazole (FDB030512).
  • Sigma-Aldrich. 4-Methyl-5-thiazoleethanol 98 137-00-8.

Sources

Troubleshooting

stability of (4-Ethynylthiazol-2-yl)methanol under basic reaction conditions

An indispensable building block in contemporary drug discovery, (4-Ethynylthiazol-2-yl)methanol is prized for its unique trifunctional architecture. However, its reactivity under basic conditions can present significant...

Author: BenchChem Technical Support Team. Date: February 2026

An indispensable building block in contemporary drug discovery, (4-Ethynylthiazol-2-yl)methanol is prized for its unique trifunctional architecture. However, its reactivity under basic conditions can present significant challenges. This technical support center provides in-depth troubleshooting guides and frequently asked questions to empower researchers in navigating the complexities of its use, ensuring experimental success and integrity.

Troubleshooting Guide: Navigating Base-Mediated Reactions

This guide addresses specific experimental failures and unexpected outcomes when using (4-Ethynylthiazol-2-yl)methanol with basic reagents.

Issue 1: Low or No Yield in Sonogashira Coupling Reactions

Symptoms:

  • Starting material ((4-Ethynylthiazol-2-yl)methanol) is consumed, but the desired cross-coupled product is not formed in significant amounts.

  • A significant amount of a higher molecular weight side product is observed by LC-MS or TLC.

Probable Cause: The primary culprit in this scenario is often the oxidative homocoupling of the terminal alkyne (Glaser or Hay coupling), a common side reaction in Sonogashira couplings.[1] This is particularly prevalent in the presence of a copper(I) co-catalyst and oxygen. The amine base used in the reaction can facilitate this process.

Solutions:

  • Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solution for an extended period before adding the catalyst.[2]

  • Copper-Free Conditions: Several modern Sonogashira protocols operate without a copper co-catalyst, which significantly mitigates the risk of homocoupling.[3] Consider using a ligand system, such as one with bulky phosphines, that promotes the catalytic cycle without the need for copper.

  • Use of an Appropriate Base: While an amine base is standard, its concentration and type can influence the rate of homocoupling. Ensure the base is of high purity and use the minimum effective amount. Triethylamine is a common choice.[4]

  • Atmosphere Control: Maintaining a strict inert atmosphere throughout the reaction is crucial. Use Schlenk techniques or a glovebox to prevent oxygen ingress.[1]

Issue 2: Unidentified Side Products and Potential Degradation

Symptoms:

  • Multiple unexpected spots on a TLC plate or peaks in an LC-MS analysis.

  • The mass spectrum indicates products that do not correspond to the desired product or homocoupling byproducts.

Probable Cause: The molecule has multiple acidic protons that can be deprotonated by a strong base. The relative acidity is generally Alcohol-OH > Alkyne-C-H > Thiazole-C2-H.[5][6] Depending on the base used, a complex mixture of mono-, di-, or even tri-anionic species can be formed, leading to various side reactions.

Base Strength and Deprotonation Sites

Base (Typical pKa of Conjugate Acid)Likely Deprotonation Site(s) on (4-Ethynylthiazol-2-yl)methanolPotential Side Reactions
Triethylamine (~10.8)Primarily the alcohol -OH (partially)Minimal side reactions from deprotonation alone.
DBU (~13.5)Alcohol -OH and potentially the alkyne C-HIncreased nucleophilicity of the molecule, potential for Michael additions if applicable.
Sodium Hydride (NaH) (~35)Alcohol -OH and Alkyne C-HFormation of a dianion, leading to high reactivity and potential for polymerization or reaction with electrophiles.[6]
n-Butyllithium (n-BuLi) (~50)Alcohol -OH, Alkyne C-H, and Thiazole C2-HFormation of a highly reactive tri-anion, which can lead to complex side products or decomposition.[5][7]

Solutions:

  • Strategic Use of Protecting Groups: If the reaction chemistry does not involve the alcohol or alkyne moieties, protecting them is the most robust solution.

    • Alcohol Protection: Silyl ethers like TBDMS (tert-butyldimethylsilyl) are stable to a wide range of basic conditions and are easily removed.[8][9]

    • Alkyne Protection: The alkyne can be protected by reacting it with acetone in the presence of a base to form a 2-hydroxyprop-2-yl-alkyne, a variant of the Favorskii reaction.[10][11][12] This protecting group can be removed under retro-Favorskii conditions.[10][11]

  • Careful Selection of Base: Use the mildest base necessary to achieve the desired transformation. Avoid overly strong bases like organolithiums unless deprotonation of the C2 position of the thiazole is the intended reaction.[5]

  • Temperature Control: Running reactions at lower temperatures can often temper the reactivity of highly basic reagents and improve selectivity.

Frequently Asked Questions (FAQs)

Q1: How stable is the thiazole ring itself to basic conditions?

The thiazole ring is an aromatic heterocycle and is generally quite stable under a wide range of basic conditions.[13][14] It is significantly more stable than its oxazole counterpart to degradative pathways like the Wasserman rearrangement.[15] However, the proton at the C2 position is the most acidic on the ring and can be abstracted by very strong bases, such as organolithium reagents (e.g., n-BuLi) or Hauser bases.[5][7] This deprotonation makes the C2 position nucleophilic and can be a useful synthetic handle, but it is an important consideration for stability if this reactivity is not desired.

Q2: Can the hydroxymethyl group participate in side reactions under basic conditions?

While the hydroxymethyl group (-CH₂OH) is generally stable, its proton is the most acidic in the molecule.[16] In the presence of a strong base, it will be deprotonated to form an alkoxide. This alkoxide is a more potent nucleophile than the starting alcohol and could potentially participate in intra- or intermolecular reactions if a suitable electrophile is present. For instance, if there are alkyl halides in the reaction mixture, O-alkylation could occur.

Q3: I am observing the formation of a ketone or aldehyde. What is causing this?

The formation of a carbonyl compound suggests that the ethynyl group is undergoing hydration. While typically catalyzed by acid, the hydration of alkynes can also occur under basic conditions, particularly with hydroboration/oxidation sequences which proceed in basic hydrogen peroxide.[17] The hydration of the terminal alkyne of (4-Ethynylthiazol-2-yl)methanol would lead to the formation of a methyl ketone at the 4-position of the thiazole ring.[18][19]

Q4: Is the terminal alkyne prone to isomerization?

Under strongly basic conditions, terminal alkynes can isomerize to more stable internal alkynes.[19] This is facilitated by the abstraction of a proton from a carbon adjacent to the triple bond, leading to an allenic intermediate. While (4-Ethynylthiazol-2-yl)methanol lacks adjacent sp³-hybridized carbons from which to abstract a proton, it is a possibility to consider in more complex derivatives.

Experimental Protocols

Protocol 1: Protection of the Hydroxymethyl Group as a TBDMS Ether

  • Dissolve (4-Ethynylthiazol-2-yl)methanol in anhydrous dichloromethane (DCM).

  • Add imidazole (1.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting silyl ether by column chromatography.

Visualizing Potential Reaction Pathways

Diagram 1: Key Reactive Sites and Deprotonation

Potential Deprotonation Sites cluster_molecule (4-Ethynylthiazol-2-yl)methanol mol Structure with acidic protons highlighted Base Base Alcohol_OH Alcohol-OH (pKa ~16-18) Base->Alcohol_OH Mild to Strong Base Alkyne_CH Alkyne C-H (pKa ~25) Base->Alkyne_CH Strong Base (e.g., NaH) Thiazole_C2H Thiazole C2-H (pKa >30) Base->Thiazole_C2H Very Strong Base (e.g., n-BuLi)

Caption: Relative acidity and base strength required for deprotonation.

Diagram 2: Troubleshooting Workflow for Sonogashira Reactions

Sonogashira Troubleshooting Start Low Yield in Sonogashira Coupling Check_Homocoupling Check for Homocoupling Product (Dimer) Start->Check_Homocoupling Check_Degradation Analyze for Other Side Products Check_Homocoupling->Check_Degradation No Solution_Degas Improve Degassing / Use Inert Atmosphere Check_Homocoupling->Solution_Degas Yes Solution_Cu_Free Switch to Copper-Free Protocol Check_Homocoupling->Solution_Cu_Free Yes Solution_Protect Use Protecting Groups for OH/Alkyne Check_Degradation->Solution_Protect Yes Solution_Base Re-evaluate Base Choice and Stoichiometry Check_Degradation->Solution_Base Yes

Caption: Decision tree for troubleshooting failed Sonogashira reactions.

References

Sources

Optimization

Technical Support Center: (4-Ethynylthiazol-2-yl)methanol Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals on Byproduct Removal and Purification Welcome to the technical support center for the synthesis of (4-Ethynylthiazol-2-yl)methanol. This guide is de...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Byproduct Removal and Purification

Welcome to the technical support center for the synthesis of (4-Ethynylthiazol-2-yl)methanol. This guide is designed to provide targeted troubleshooting advice and answers to frequently asked questions encountered during the synthesis and purification of this important heterocyclic compound. As Senior Application Scientists, we understand that achieving high purity is critical for downstream applications, from screening to API development. This resource consolidates our in-field experience and authoritative literature to help you navigate common challenges.

Frequently Asked Questions (FAQs)

Q1: My synthesis of (4-Ethynylthiazol-2-yl)methanol, likely via Sonogashira coupling, has resulted in several impurities. What are the most common byproducts I should expect?

A1: In a typical Sonogashira cross-coupling reaction to synthesize this molecule, you are likely to encounter a few characteristic byproducts.[1] The most prevalent is the homocoupling product of your terminal alkyne starting material, resulting in a diyne.[2] This side reaction is often promoted by the presence of oxygen and the copper(I) co-catalyst.[3] Other potential impurities include unreacted starting materials, such as the halo-thiazole precursor or excess terminal alkyne, and residual palladium or copper catalysts. Depending on the specific reaction conditions, you may also see byproducts arising from side reactions on the thiazole ring itself, although this is less common under standard Sonogashira conditions.

Q2: How can I minimize the formation of the alkyne homocoupling byproduct during the reaction itself?

A2: Minimizing byproduct formation at the source is the most efficient strategy. For Sonogashira reactions, several steps can be taken:

  • Maintain a Strictly Inert Atmosphere: Oxygen is a key promoter of the homocoupling (Glaser or Hay coupling) side reaction.[3] Ensure your reaction is conducted under a rigorously inert atmosphere, such as argon or nitrogen.

  • Consider Copper-Free Conditions: While copper(I) is a traditional co-catalyst, running the Sonogashira reaction without it is a well-established method to suppress alkyne dimerization.[2][4]

  • Slow Addition of the Alkyne: Adding the alkyne starting material slowly to the reaction mixture can help maintain its low concentration, favoring the desired cross-coupling over homocoupling.[2]

  • Use of a Protecting Group: Employing a protecting group, such as a trimethylsilyl (TMS) group, on the terminal alkyne effectively prevents it from homocoupling.[1] The TMS group can be deprotected in a subsequent step, often with a fluoride source like TBAF or even in situ.[1]

Q3: What is the best general approach for purifying the crude (4-Ethynylthiazol-2-yl)methanol?

A3: The most widely used and effective technique for purifying this type of compound is flash column chromatography on silica gel.[2] Due to the polarity of the hydroxymethyl group and the thiazole ring, (4-Ethynylthiazol-2-yl)methanol is significantly more polar than the non-polar diyne homocoupling byproduct. This difference in polarity allows for excellent separation. Recrystallization can also be a powerful technique if a suitable solvent system is found and the product is crystalline.[2][5]

Troubleshooting Purification

This section provides solutions to specific problems you might encounter during the purification of (4-Ethynylthiazol-2-yl)methanol.

Issue 1: Difficulty Separating the Product from a Major Byproduct via Column Chromatography.
  • Possible Cause: The chosen solvent system (eluent) does not provide adequate separation between your product and the impurity.

  • Solution: Systematic TLC Analysis. Before running a column, it is crucial to identify an optimal solvent system using Thin Layer Chromatography (TLC).[6]

    • Aim for an Rf value for your desired product between 0.2 and 0.3 to ensure it moves off the baseline but is well-retained for separation.[7]

    • A good starting point for a polar compound like (4-Ethynylthiazol-2-yl)methanol is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[8]

    • If your product and byproduct have very similar Rf values, try a different solvent system. For instance, substituting ethyl acetate with diethyl ether or dichloromethane can alter the selectivity of the separation. For very polar compounds, a methanol/dichloromethane system may be effective.[8]

Protocol: Flash Column Chromatography for Purifying (4-Ethynylthiazol-2-yl)methanol

This protocol provides a general guideline for separating the polar product from less polar byproducts like the homocoupling diyne.

1. Preparation:

  • Select Solvent System: Based on TLC analysis, prepare the chosen eluent. A common starting point is a gradient from 10% to 50% ethyl acetate in hexanes.[8]
  • Pack the Column: Prepare a silica gel column. For every 1 gram of crude material, use approximately 25-50 grams of silica gel.[9] Pack the column as a slurry in the initial, least polar eluent to ensure a homogenous packing.[7]

2. Sample Loading:

  • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of your packed column.[7] This technique often results in better resolution than liquid loading.
  • Liquid Loading: If dry loading is not feasible, dissolve the crude product in the absolute minimum amount of the initial eluent and carefully load it onto the column.[7]

3. Elution and Fraction Collection:

  • Begin eluting with the non-polar solvent (e.g., 100% hexane or a low percentage of ethyl acetate).[2] The less polar homocoupling byproduct will typically elute first.
  • Gradually increase the polarity of the eluent (gradient elution) to elute your more polar product, (4-Ethynylthiazol-2-yl)methanol.
  • Collect fractions and monitor them by TLC to identify those containing the pure product.

4. Isolation:

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Issue 2: The Product is Crystalline, but Recrystallization Yields are Low or No Crystals Form.
  • Possible Cause 1: Incorrect Solvent Choice. An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[10][11]

    • Solution: Perform small-scale solubility tests with a variety of solvents (e.g., ethyl acetate, ethanol, methanol, acetone, or mixtures with water or hexanes) to find the optimal one.

  • Possible Cause 2: Solution is Not Saturated. Too much solvent may have been used, preventing the solution from becoming saturated upon cooling.

    • Solution: Gently heat the solution to boil off some of the solvent and then allow it to cool again.

  • Possible Cause 3: Difficulty with Nucleation. Sometimes, crystal formation is slow to start.

    • Solution: Try scratching the inside of the flask at the surface of the liquid with a glass rod or adding a "seed" crystal of the pure compound, if available, to induce crystallization.[10]

Data Summary & Visualization

Table 1: Common Byproducts and Purification Strategies

Byproduct NameTypical Rf (vs. Product)Key Differentiating FeatureRecommended Removal Method
Alkyne Homocoupling ProductHigher (Less Polar)Lack of -CH₂OH groupFlash Chromatography[2]
Unreacted Halo-ThiazoleVaries, often less polarAbsence of ethynyl and alcohol groupsFlash Chromatography
Residual Palladium CatalystBaseline (Very Polar)Metal complexFiltration through a pad of Celite or silica gel[12]
Unreacted Terminal AlkyneVariesAbsence of thiazole ringEvaporation (if volatile) or Chromatography
Workflow for Troubleshooting Purification

The following diagram illustrates a decision-making process for purifying crude (4-Ethynylthiazol-2-yl)methanol.

G start Crude Product Analysis (TLC, NMR) is_crystalline Is the crude product a solid? start->is_crystalline try_recrystallization Attempt Recrystallization is_crystalline->try_recrystallization Yes column_chromatography Perform Flash Column Chromatography is_crystalline->column_chromatography No / Oily recrystallization_success Successful? try_recrystallization->recrystallization_success recrystallization_success->column_chromatography No check_purity Check Purity (NMR, LC-MS) recrystallization_success->check_purity Yes pure_product Pure Product column_chromatography->check_purity purity_ok Purity >95%? check_purity->purity_ok purity_ok->pure_product Yes further_purification Consider Preparative HPLC or further recrystallization purity_ok->further_purification No

Caption: Decision workflow for purification of (4-Ethynylthiazol-2-yl)methanol.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • chemeurope.com. Sonogashira coupling. [Link]

  • ResearchGate. How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. [Link]

  • PMC. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • Sorbent Technologies, Inc. Flash Chromatography Basics. [Link]

  • UCT Science. SOP: FLASH CHROMATOGRAPHY. [Link]

  • Indian Journal of Chemistry. Design, synthesis, characterization, bio-molecular docking studies, and biological activity of (4-amino-2-(aryl/alkylamino). [Link]

  • University of Rochester. Solvent Systems for Flash Column Chromatography. [Link]

  • University of California, Santa Barbara. HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. [Link]

  • Phenomenex. Flash Chromatography: Principles & Applications. [Link]

  • University of California, Los Angeles. Recrystallization. [Link]

  • Homi Bhabha Centre for Science Education. Recrystallization. [Link]

  • Thompson Rivers University. Experiment 2: Recrystallization. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of (4-Ethynylthiazol-2-yl)methanol Scaffolds

Ticket ID: THZ-4-ETH-002 Subject: Overcoming Steric and Electronic Barriers in 2,4-Disubstituted Thiazole Derivatization Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division System O...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: THZ-4-ETH-002 Subject: Overcoming Steric and Electronic Barriers in 2,4-Disubstituted Thiazole Derivatization Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

System Overview & Problem Diagnosis

You are working with (4-Ethynylthiazol-2-yl)methanol , a "V-shaped" scaffold. While the thiazole ring is planar, the 2-hydroxymethyl and 4-ethynyl groups exist in a 1,3-relationship.

The "Steric" Trap: Users often report "steric hindrance" when yields are low. However, in this specific scaffold, the failure mode is often a combination of catalyst poisoning (by the thiazole nitrogen) and electrostatic repulsion , rather than pure physical bulk.

  • The Nitrogen Sink: The thiazole nitrogen (N3) is a competent ligand. It can chelate transition metals (Pd, Cu) intended for the alkyne, effectively killing your catalyst.

  • The 2,4-Vector: Bulky protecting groups on the alcohol can shield the alkyne from approaching reagents, while functionalizing the alkyne first can render the alcohol inaccessible due to the rigid rod nature of the alkyne product.

Troubleshooting Modules
Module A: The Alcohol Handle (Hydroxyl Derivatization)

Issue: "I cannot attach a bulky protecting group (e.g., TBDMS, Trityl) or fluorophore to the C2-methanol."

Root Cause: The C2-methylene protons are slightly acidic, and the adjacent ring nitrogen creates a "pocket" that repels large electrophiles if the approach vector is incorrect.

Q: Why is my standard TBDMSCl/Imidazole protection stalling at 40% conversion? A: The imidazole base and the thiazole ring are competing. Furthermore, the steric bulk of TBDMS clashes with the lone pair of the thiazole sulfur if the conformation rotates unfavorably.

Protocol 1: High-Efficiency Silylation (The "Catalytic Boost") Switch to a nucleophilic catalyst that outcompetes the steric barrier.

  • Solvent: Anhydrous DMF (0.5 M).

  • Base: Et3N (2.0 equiv) — Avoid imidazole; it is too weak here.

  • Reagent: TBDMS-Cl (1.2 equiv).

  • Catalyst: DMAP (0.1 equiv) or Sc(OTf)3 (1 mol%) .

    • Mechanism:[1][2][3][4][5] DMAP forms a highly reactive N-acyl/silyl pyridinium intermediate that is less sensitive to the specific steric environment of the thiazole alcohol.

  • Conditions: 0 °C to RT, 4 hours.

Q: I need to attach a massive fluorophore/drug payload. It won't couple. A: Do not couple directly. Use the "Trojan Horse" Spacer Strategy . Convert the alcohol to a less hindered linker first.

  • Step 1: React alcohol with succinic anhydride (creates a hemisuccinate linker, extending the chain by 4 atoms).

  • Step 2: Couple your bulky payload to the new carboxylic acid terminus, which is now far removed from the thiazole ring interference.

Module B: The Alkyne Handle (Sonogashira Coupling)

Issue: "My cross-coupling yields are <30%, and I see homocoupling (Glaser product)."

Root Cause: This is rarely pure steric hindrance. It is Catalyst Poisoning . The thiazole nitrogen coordinates to the Palladium, shutting down the catalytic cycle. The Copper co-catalyst then dimerizes the alkyne (Glaser coupling) because the Pd cycle is dead.

Q: How do I stop the catalyst from dying? A: You must use a ligand that binds Palladium tighter than the thiazole nitrogen does. Standard Pd(PPh3)4 is insufficient.

Protocol 2: Poison-Resistant Sonogashira Coupling Use a bulky, electron-rich phosphine ligand (Buchwald Precatalysts) to protect the Pd center.

ComponentStandard (Fail)Optimized (Success)
Catalyst Pd(PPh3)4 or PdCl2(PPh3)2Pd(dtbpf)Cl2 or XPhos Pd G3
Loading 5-10 mol%1-3 mol%
Copper CuI (10 mol%)CuI (5 mol%) (Keep low to reduce homocoupling)
Base Et3NCs2CO3 (Inorganic bases often work better for thiazoles)
Solvent THF/DMF1,4-Dioxane or Toluene (Reduces N-coordination)

Step-by-Step:

  • Charge flask with Aryl Halide (1.0 equiv), (4-Ethynylthiazol-2-yl)methanol (1.2 equiv), Cs2CO3 (2.0 equiv).

  • Add Pd(dtbpf)Cl2 (2 mol%) and CuI (5 mol%).

  • Evacuate and backfill with Argon (3x) — Oxygen is the enemy of this reaction.

  • Add degassed 1,4-Dioxane.

  • Heat to 60-80 °C. Note: Higher temp is needed to break the non-productive Thiazole-Pd complexes.

Decision Logic & Workflow

The following diagram illustrates the decision process for functionalizing this scaffold based on your specific steric constraints.

ThiazoleWorkflow Start Start: (4-Ethynylthiazol-2-yl)methanol Decision1 Target Site? Start->Decision1 PathOH C2-Alcohol Functionalization Decision1->PathOH Primary Goal PathAlkyne C4-Alkyne Coupling Decision1->PathAlkyne Primary Goal IsBulky Is Incoming Group Bulky? (>200 Da or Branched) PathOH->IsBulky PoisonCheck Is Yield < 50%? PathAlkyne->PoisonCheck Direct Direct Coupling (Standard Conditions) IsBulky->Direct No Trojan Trojan Horse Strategy (Insert Spacer: Succinic/Glutaric) IsBulky->Trojan Yes (Steric Clash) StandardPd Standard Pd(PPh3)4 PoisonCheck->StandardPd No PoisonCheck->StandardPd Yes (Catalyst Death) Buchwald Switch to XPhos/Pd(dtbpf) (Overcome N-Poisoning) Homocouple Glaser Product Observed? Buchwald->Homocouple CuFree Switch to Cu-Free Sonogashira (Ag2CO3 or pure Pd) Homocouple->CuFree Yes

Caption: Workflow for selecting reagents based on steric demand and catalyst compatibility.

FAQ: Common Failures

Q: I see a black precipitate immediately after adding the catalyst. What happened? A: "Palladium Black" formation.[6] Your catalyst decomposed. The thiazole nitrogen likely displaced the phosphine ligands, destabilizing the Pd(0).

  • Fix: Switch to a bidentate ligand catalyst like Pd(dppf)Cl2 or Pd(dtbpf)Cl2 . The "bite angle" of these ligands prevents the thiazole from displacing them.

Q: Can I use a Grignard reagent on the alkyne? A: No. The alcohol proton at C2 will quench the Grignard immediately (


). You must protect the alcohol first (e.g., with MOM-Cl or TBDMS) before attempting any organometallic chemistry on the alkyne.

Q: The alcohol protection works, but deprotection destroys my alkyne. A: If you used a strong acid to remove a Trityl group, you might have hydrated the alkyne to a ketone.

  • Fix: Use TBAF (buffered with acetic acid) for silyl groups or DDQ for PMB groups. These are neutral/mild conditions that preserve the alkyne.

Summary of Reactivity Data
Reaction TypeReagent ClassSteric/Electronic RiskRecommended Solution
Esterification Bulky Acid Chlorides (e.g., Pivaloyl)High: Adjacent ring N repels nucleophilic attack.Use DMAP (catalytic) + Et3N.
Silylation TBDMS, TBDPSMedium: Slow kinetics.Use Sc(OTf)3 catalyst or switch to TES (smaller).
Sonogashira Aryl IodidesHigh: Catalyst poisoning by Thiazole N.Use Pd(dtbpf)Cl2 or XPhos Pd G3 .
Click (CuAAC) AzidesLow: Cu-catalyst is robust here.Use TBTA ligand to protect Cu(I) from oxidation.
References
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Guram, A. S., et al. (2010). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Mechanistic Studies. Chemical Science, 1, 65-71. (Reference for Buchwald/XPhos ligand utility in heteroaromatics). Link

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Authoritative source for steric considerations in alcohol protection). Link

  • Hassner, A., & Alexanian, V. (1978). Direct room temperature esterification of carboxylic acids. Tetrahedron Letters, 19(46), 4475-4478. (Foundational text on DMAP catalysis for hindered alcohols). Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Analysis of (4-Ethynylthiazol-2-yl)methanol Adducts

This guide provides an in-depth comparison of mass spectrometry-based methodologies for the detection, characterization, and quantification of protein adducts formed by (4-Ethynylthiazol-2-yl)methanol. As thiazole-contai...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of mass spectrometry-based methodologies for the detection, characterization, and quantification of protein adducts formed by (4-Ethynylthiazol-2-yl)methanol. As thiazole-containing compounds are prevalent in drug discovery, understanding their potential to form reactive metabolites and subsequently covalent protein adducts is critical for assessing safety and mechanism of action.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in bioanalysis and drug safety assessment.

Introduction: The Significance of (4-Ethynylthiazol-2-yl)methanol Adducts

(4-Ethynylthiazol-2-yl)methanol represents a class of heterocyclic compounds that, while potentially offering therapeutic benefits, also carry the risk of metabolic activation.[3] Cytochrome P450 (CYP) enzymes can oxidize the thiazole ring, potentially forming reactive intermediates like epoxides or S-oxides.[3] These electrophilic metabolites can covalently bind to nucleophilic residues on proteins (e.g., cysteine, lysine, histidine), forming adducts. The formation of such adducts can lead to idiosyncratic adverse drug reactions, inhibit protein function, and elicit immune responses.[4]

Therefore, sensitive and specific analytical methods are required to identify and characterize these adducts. Mass spectrometry (MS) has become the primary technology for this purpose due to its ability to detect the mass shift caused by the modification on intact proteins or their constituent peptides.[5][6] This guide will compare the leading MS strategies, explain the rationale behind their application, and provide actionable experimental protocols.

Core Strategies for Adduct Analysis: Top-Down vs. Bottom-Up Proteomics

The initial step in adduct analysis is to determine if a covalent modification has occurred. Two primary mass spectrometry-based proteomic approaches are employed for this purpose: Top-Down and Bottom-Up analysis.[6][7]

  • Top-Down MS: This method involves introducing the intact protein-adduct complex into the mass spectrometer. It provides a direct measurement of the entire protein's mass, allowing for the detection of a mass increase corresponding to the addition of (4-Ethynylthiazol-2-yl)methanol. Its primary advantage is the ability to see the complete modification profile on a single protein molecule. However, it is generally limited to smaller proteins (<50 kDa) and provides lower sensitivity and sequence coverage compared to bottom-up methods.[7]

  • Bottom-Up MS: This is the most common approach for adduct characterization.[7] The adducted protein is first enzymatically digested (typically with trypsin) into smaller peptides. This peptide mixture is then separated by liquid chromatography (LC) and analyzed by MS. The modified peptide will have a specific mass increase, which can be readily identified. Subsequent fragmentation of this peptide (MS/MS) can pinpoint the exact amino acid residue that has been modified.[7]

G cluster_0 Adducted Protein Sample cluster_1 Top-Down Workflow cluster_2 Bottom-Up Workflow Protein Protein + (4-Ethynylthiazol-2-yl)methanol Adduct IntactMS Intact Protein LC-MS Analysis Protein->IntactMS Direct Analysis Digestion Proteolytic Digestion (e.g., Trypsin) Protein->Digestion Denaturation & Digestion TopDownResult Detect Mass Shift on Intact Protein (+139.02 Da) IntactMS->TopDownResult Peptides Mixture of Peptides (Modified and Unmodified) Digestion->Peptides LCMSMS Peptide LC-MS/MS Analysis Peptides->LCMSMS BottomUpResult Identify Modified Peptide & Locate Adduction Site LCMSMS->BottomUpResult

Caption: Comparison of Top-Down and Bottom-Up MS workflows for adduct analysis.

A Deeper Dive: High-Resolution MS/MS for Structural Elucidation

Once a potential adduct is detected, the next crucial step is structural confirmation. This is where high-resolution mass spectrometry (HRMS), particularly with tandem MS (MS/MS) capabilities, excels. Instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap are indispensable.[8][9]

The process involves isolating the modified peptide ion (the precursor ion) in the mass spectrometer and fragmenting it by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The resulting fragment ions are then measured.

Fragmentation Analysis: The fragmentation pattern of the peptide backbone (producing b- and y-ions) allows for sequence confirmation. A mass shift on a specific fragment ion containing the modification site reveals the exact location of the adduct. For a (4-Ethynylthiazol-2-yl)methanol adduct, a mass increase of 139.02 Da (C7H5NOS) would be observed on the modified amino acid.

The thiazole ring itself can produce characteristic fragment ions, which can add another layer of confidence to the identification.[10][11] For instance, cleavage of the thiazole ring or loss of the ethynyl group could be observed in the MS/MS spectrum.

cluster_0 MS1: Peptide Detection cluster_1 MS2: Fragmentation & Analysis Precursor Precursor Ion (Peptide-Adduct) {m/z = 1234.56} Fragments y₃ b₃ y₂ b₂-Adduct y₁ b₁ Precursor->Fragments Collision-Induced Dissociation (CID/HCD) Analysis Fragment ions containing the adducted Cysteine (C*) show a mass shift of +139.02 Da. This pinpoints the modification site. Fragments->Analysis Peptide H₂N - Val - Ala - Cys* - Lys - COOH |Adduct = (4-Ethynylthiazol-2-yl)methanol

Caption: Conceptual MS/MS fragmentation of a peptide with a Cysteine adduct.

Comparison of Mass Spectrometry Platforms

The choice of mass spectrometer significantly impacts the quality and type of data obtained. The two most common platforms for this work are Triple Quadrupole (QqQ) and High-Resolution Mass Spectrometers (HRMS).

FeatureTriple Quadrupole (QqQ)HRMS (Orbitrap, Q-TOF)Rationale for Adduct Analysis
Primary Use Targeted QuantificationDiscovery, Identification, QuantificationHRMS is superior for initial discovery and confident structural elucidation due to its mass accuracy. QqQ is excellent for screening for known adduct types.
Resolution Low (~0.7 Da)High (15,000 - 240,000 FWHM)High resolution is critical to resolve the adducted peptide from other matrix components and determine its elemental composition.
Mass Accuracy ~100 ppm< 5 ppmHigh mass accuracy allows for the confident assignment of elemental formulas to the parent ion and its fragments, reducing false positives.[8]
Scan Modes Neutral Loss, Precursor Ion, MRMFull Scan, Data-Dependent MS/MS (DDA), Data-Independent (DIA)QqQ modes are powerful for screening for specific adducts (e.g., neutral loss of 129 Da for GSH adducts).[8] HRMS DDA is ideal for discovering unknown adducts.
Sensitivity Very High (in MRM mode)HighBoth are highly sensitive, but QqQ in MRM mode is the gold standard for targeted quantification of a known adduct.

Alternative Analytical Techniques:

While MS is the dominant technique, other methods can provide complementary information.

TechniquePrincipleAdvantagesLimitations
Radiolabeling (¹⁴C, ³H) Tracks a radiolabeled drug molecule.Highly sensitive for quantification of total covalent binding.Provides no structural information on the adduct or modification site; requires synthesis of a labeled compound.[4]
Immunoassays (ELISA) Uses antibodies to detect specific adducts.High throughput and sensitive for known adducts.Requires development of a specific antibody for each adduct; cross-reactivity can be an issue.[12]
Fluorescence Detection Uses fluorescent probes or relies on intrinsic fluorescence.Can be a cost-effective and sensitive detection method when applicable.[13]Not universally applicable; may require derivatization which can complicate analysis.[14]

Detailed Experimental Protocols

The following protocols provide a trusted, self-validating framework for identifying (4-Ethynylthiazol-2-yl)methanol adducts using a bottom-up LC-HRMS approach.

Protocol 1: In Vitro Adduct Formation with Human Liver Microsomes (HLM)

Causality: This protocol simulates hepatic metabolism to generate reactive metabolites in vitro. Glutathione (GSH) is included as a trapping agent, as it readily reacts with many electrophilic species to form stable, easily detectable adducts.[8]

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine HLM (final concentration 0.5 mg/mL), (4-Ethynylthiazol-2-yl)methanol (10 µM), and glutathione (GSH, 5 mM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiate Reaction: Pre-warm the mixture for 5 minutes at 37°C. Initiate the metabolic reaction by adding an NADPH-regenerating system. A control reaction without the NADPH system is critical to ensure the adduct formation is metabolism-dependent.

  • Incubate: Incubate the reaction at 37°C for 60 minutes with gentle shaking.

  • Quench Reaction: Stop the reaction by adding two volumes of ice-cold acetonitrile. This precipitates the microsomal proteins.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Collect Supernatant: Transfer the supernatant to a new tube for direct analysis of GSH adducts or proceed to Protocol 2 with the protein pellet for protein adduct analysis.

Protocol 2: Sample Preparation for Bottom-Up Analysis

Causality: This protocol prepares the protein pellet for analysis by denaturing, reducing, alkylating, and digesting the proteins. Each step is essential for achieving efficient and reproducible digestion by trypsin, which cleaves specifically after lysine and arginine residues.

  • Resuspend and Denature: Resuspend the protein pellet from Protocol 1 in 100 µL of 8 M urea in 50 mM ammonium bicarbonate. Urea denatures the proteins, making them accessible to the protease.

  • Reduce: Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate for 1 hour at 37°C. This reduces disulfide bonds.

  • Alkylate: Add iodoacetamide (IAM) to a final concentration of 25 mM and incubate for 45 minutes in the dark at room temperature. This step alkylates free cysteine residues, preventing them from reforming disulfide bonds. A control sample without IAM can help distinguish between native cysteines and those modified by the drug.

  • Dilute and Digest: Dilute the sample 8-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to <1 M (critical for trypsin activity). Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Acidify and Desalt: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge according to the manufacturer's instructions.

  • Dry and Reconstitute: Dry the desalted peptides in a vacuum centrifuge and reconstitute in 50 µL of 0.1% formic acid in water for LC-MS/MS analysis.

Protocol 3: LC-HRMS/MS Data Acquisition and Analysis

Causality: This data-dependent acquisition (DDA) method allows for an unbiased survey of all peptides eluting from the LC column, while intelligently selecting potential modified peptides for fragmentation to obtain structural information.

  • LC Separation: Inject 5 µL of the reconstituted peptide sample onto a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). Elute the peptides using a gradient of 2% to 40% acetonitrile (containing 0.1% formic acid) over 60 minutes.

  • MS Acquisition (DDA Mode):

    • Full MS Scan: Acquire full scan spectra from m/z 350-1800 at a resolution of 60,000.

    • Data-Dependent MS/MS: Set the instrument to select the top 10 most intense precursor ions from the full MS scan for HCD fragmentation.

    • Dynamic Exclusion: Exclude previously fragmented ions for 30 seconds to increase the chances of selecting lower-abundance peptides.

  • Data Analysis:

    • Process the raw data using software capable of open or differential modification searching (e.g., MaxQuant, Proteome Discoverer, Magnum).[4]

    • Search against the protein sequence database (e.g., UniProt Human) with trypsin specified as the enzyme.

    • Include a variable modification corresponding to the mass of (4-Ethynylthiazol-2-yl)methanol (+139.0204 Da) on relevant amino acid residues (Cys, Lys, His).

    • Manually validate the MS/MS spectra of identified modified peptides to confirm the fragmentation pattern and site of modification.

Conclusion

The analysis of (4-Ethynylthiazol-2-yl)methanol adducts is a complex but manageable challenge with modern mass spectrometry. A bottom-up approach using LC-HRMS/MS provides the most comprehensive data, enabling not only detection but also precise localization of the adduction site. While targeted methods on a QqQ are valuable for screening known reactive pathways (like GSH conjugation), the discovery and unambiguous identification of novel protein adducts rely on the high resolution and mass accuracy of Orbitrap or Q-TOF platforms. By combining robust in vitro metabolism protocols with sophisticated data acquisition and analysis strategies, researchers can effectively characterize the bioactivation potential of thiazole-containing drug candidates, leading to the development of safer and more effective therapeutics.

References

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC. National Center for Biotechnology Information. [Link]

  • Technologies for Direct Detection of Covalent Protein-Drug Adducts - PubMed. PubMed. [Link]

  • technologies-for-direct-detection-of-covalent-protein-drug-adducts - Ask this paper | Bohrium. Bohrium. [Link]

  • Separation and Detection Methods for Covalent Drug–Protein Adducts - Digital Commons @ USF. University of South Florida. [Link]

  • Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry - bioRxiv.org. bioRxiv. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Article. [Link]

  • (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines - ResearchGate. ResearchGate. [Link]

  • Enhancing throughput of glutathione adduct formation studies and structural identification using a software-assisted workflow based on high resolution mass spectrometry (HRMS) data. Mass Analytica. [Link]

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  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives - ResearchGate. ResearchGate. [Link]

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  • High-throughput screening and characterization of reactive metabolites using polarity switching of hybrid triple quadrupole linear ion trap mass spectrometry - PubMed. PubMed. [Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC. National Center for Biotechnology Information. [Link]

  • Reactive Metabolism and New Screening Methodology Using Exact Mass Neutral Loss UPLC-MS/MS : Waters. Waters. [Link]

  • Enhancing Throughput of Glutathione Adduct Formation Studies and Structural Identification Using a Software-Assisted Workflow Based on High-Resolution Mass Spectrometry (HRMS) Data - ResearchGate. ResearchGate. [Link]

  • Managing the challenge of chemically reactive metabolites in drug development - UW School of Pharmacy. University of Washington School of Pharmacy. [Link]

  • (PDF) LC/MS/MS Analysis of N-Terminal Protein Adducts with Improved Sensitivity: A Comparison of Selected Edman Isothiocyanate Reagents - ResearchGate. ResearchGate. [Link]

  • Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling - eScholarship. eScholarship, University of California. [Link]

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  • Synthesis of thia-Michael-Type Adducts between Naphthoquinones and N-Acetyl-L-Cysteine and Their Biological Activity - MDPI. MDPI. [Link]

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  • Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection - Bioanalysis Zone. Bioanalysis Zone. [Link]

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Comparative

A Comparative Guide to the Crystal Structure Analysis of (4-Ethynylthiazol-2-yl)methanol Derivatives

For Researchers, Scientists, and Drug Development Professionals The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique electro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in diverse intermolecular interactions make it a privileged structure in drug design. The introduction of an ethynyl group and a methanol substituent onto this ring, as in (4-Ethynylthiazol-2-yl)methanol, offers intriguing possibilities for modulating biological activity and physicochemical properties. The ethynyl group can act as a reactive handle for further functionalization or as a key pharmacophoric element, while the methanol group provides a crucial hydrogen bonding donor and acceptor site.

Understanding the three-dimensional arrangement of these molecules in the solid state through crystal structure analysis is paramount. It provides invaluable insights into molecular conformation, intermolecular interactions, and crystal packing, all of which profoundly influence critical drug properties such as solubility, stability, dissolution rate, and bioavailability. This guide offers a comprehensive comparison of the structural features of thiazole derivatives, grounded in experimental data, to aid researchers in the rational design of novel therapeutics.

Methodology Deep Dive: From Synthesis to Structure

The journey from a synthesized compound to a fully elucidated crystal structure is a multi-step process that demands precision and a deep understanding of the underlying chemical principles. The quality of the final structure is intrinsically linked to the quality of the initial crystallization experiment.

Synthesis and Crystallization Strategies: The Art of Crystal Growing

The synthesis of ethynylthiazole derivatives can be achieved through various established synthetic routes, with the Sonogashira cross-coupling reaction being a prominent method for introducing the ethynyl moiety.[3] Once the target molecule is synthesized and purified, the critical step of growing single crystals suitable for X-ray diffraction begins. The choice of crystallization technique is often guided by the compound's solubility profile and can significantly impact crystal quality.[4][5]

Common Crystallization Techniques:

  • Slow Evaporation: This is often the simplest and most common method. A solution of the compound is prepared in a suitable solvent, filtered to remove any particulate matter, and left undisturbed to allow the solvent to evaporate slowly. The key is to choose a solvent in which the compound is moderately soluble; overly high solubility can lead to the formation of many small crystals, while very low solubility may prevent crystallization altogether.[5]

  • Liquid Diffusion: In this technique, a solution of the compound is carefully layered with a less dense, miscible "anti-solvent" in which the compound is poorly soluble. Diffusion at the interface of the two liquids gradually reduces the solubility of the compound, promoting slow and controlled crystal growth.[5]

  • Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open container within a larger, sealed vessel containing a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the compound's solution, inducing crystallization.

The selection of solvents is a crucial experimental parameter. A systematic screening of various solvents and solvent mixtures is often necessary to identify the optimal conditions for growing diffraction-quality crystals.

Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional atomic arrangement in a crystalline solid.[6][7] The process involves irradiating a single crystal with a focused X-ray beam and analyzing the resulting diffraction pattern.

Step-by-Step SC-XRD Workflow:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in the X-ray diffractometer and cooled to a low temperature (e.g., 100-173 K) to minimize thermal vibrations of the atoms.[8] The crystal is then rotated in the X-ray beam, and the diffraction data are collected on a detector. The choice of X-ray source (e.g., Molybdenum or Copper) depends on the nature of the sample.[7]

  • Data Reduction: The raw diffraction data are processed to correct for experimental factors and to determine the unit cell parameters and space group of the crystal.

  • Structure Solution: The processed data are used to solve the "phase problem" and generate an initial electron density map of the molecule.

  • Structure Refinement: The initial structural model is refined by adjusting atomic positions and thermal parameters to achieve the best possible fit with the experimental diffraction data. The quality of the final structure is assessed using metrics such as the R-factor and goodness-of-fit.

Workflow for Single-Crystal X-ray Diffraction

sc_xrd_workflow cluster_exp Experimental Setup cluster_analysis Data Analysis & Structure Solution synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization Pure Compound mounting Crystal Mounting crystallization->mounting Single Crystal data_collection Data Collection (Diffractometer) mounting->data_collection Mounted Crystal data_reduction Data Reduction data_collection->data_reduction Raw Diffraction Data structure_solution Structure Solution (Phase Problem) data_reduction->structure_solution Processed Data refinement Structure Refinement structure_solution->refinement Initial Model validation Structure Validation refinement->validation Final Structure interactions cluster_hbond Hydrogen Bonding cluster_pistack π-π Stacking cluster_chpi C-H···π Interaction Thiazole1 Molecule A (O-H donor) Thiazole2 Molecule B (N acceptor) Thiazole1->Thiazole2 O-H···N Thiazole3 Molecule C (Thiazole Ring) Thiazole4 Molecule D (Thiazole Ring) Thiazole3->Thiazole4 π-π interaction Thiazole5 Molecule E (C-H donor) Thiazole6 Molecule F (π system) Thiazole5->Thiazole6 C-H···π

Caption: Key intermolecular interactions guiding crystal packing.

Structure-Property Relationships and Alternative Techniques

The detailed structural information obtained from SC-XRD is not merely an academic exercise; it provides a rational basis for understanding and predicting the macroscopic properties of a material. For instance, the presence of strong, extensive hydrogen bonding networks often correlates with higher melting points and lower solubility in non-polar solvents. The existence of different crystal packing arrangements for the same molecule, a phenomenon known as polymorphism, can have profound implications for the stability and bioavailability of a drug.

While SC-XRD is the gold standard for structure determination, other techniques can provide complementary information:

  • Powder X-ray Diffraction (PXRD): Used for phase identification, purity analysis, and to study polymorphism.

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): Provide information on melting points, phase transitions, and thermal stability.

  • Solid-State NMR (ssNMR): Can provide information about the local environment of atoms in the solid state, especially for materials that are not amenable to single-crystal studies.

Conclusion

The crystal structure analysis of (4-Ethynylthiazol-2-yl)methanol derivatives offers a window into the intricate world of molecular self-assembly. A thorough understanding of their intramolecular conformation and intermolecular interactions is crucial for the rational design of new drug candidates with optimized physicochemical properties. By combining state-of-the-art experimental techniques like single-crystal X-ray diffraction with computational modeling, researchers can establish clear structure-property relationships, thereby accelerating the drug development process. This guide provides a framework for such a comparative analysis, emphasizing the importance of rigorous experimental methodology and a deep understanding of the principles of crystal engineering.

References

  • Karataş, M. O., et al. (2021). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega, 6(1), 1039-1053. [Link]

  • Boyle, T. J. (2024). How to grow crystals for X-ray crystallography. IUCrJ, 11(Pt 4), 435-446. [Link]

  • University of Bern. (n.d.). Services: Single Crystal X-Ray Diffraction. Department of Chemistry, Biochemistry and Pharmaceutical Sciences. [Link]

  • ResearchGate. (n.d.). Part of the crystal structure showing intermolecular interactions with dotted lines. [Link]

  • Gil, D. M., et al. (2020). Crystal engineering with pyrazolyl-thiazole derivatives: structure-directing role of π-stacking and σ-hole interactions. CrystEngComm, 22(34), 5634-5645. [Link]

  • Oreate Additive Manufacturing. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI Blog. [Link]

  • Abdelgawad, M. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1694. [Link]

  • Abdelgawad, M. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1694. [Link]

  • Gouda, M. A., et al. (2020). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. Scientific Reports, 10(1), 1-13. [Link]

  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester. [Link]

  • ResearchGate. (2025, October 16). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

  • Avcı, D., & Tamer, Ö. (2020). Conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods. Journal of the Turkish Chemical Society Section A: Chemistry, 7(3), 853-864. [Link]

  • ResearchGate. (2025, August 5). Synthesis and Antiinflammatory Activity of Ethynylthiazoles. [Link]

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  • Farghaly, T. A., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 28(14), 5489. [Link]

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Validation

A Comparative Guide to the Stability of Thiazole Alkynes Versus Pyridine Alkynes for Pharmaceutical and Materials Science Applications

Introduction: The Central Role of Heteroaromatic Alkynes In the landscape of modern drug discovery and materials science, heteroaromatic alkynes stand out as exceptionally versatile building blocks. Their rigid, linear g...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Heteroaromatic Alkynes

In the landscape of modern drug discovery and materials science, heteroaromatic alkynes stand out as exceptionally versatile building blocks. Their rigid, linear geometry and reactive triple bond are foundational to a host of critical applications, from constructing complex molecular architectures via cross-coupling reactions to forming stable linkages in bioactive conjugates and advanced polymers. Among the most utilized scaffolds are those based on thiazole and pyridine rings.

Thiazole, a five-membered heterocycle containing sulfur and nitrogen, is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Pyridine, a six-membered nitrogen-containing heterocycle, is equally ubiquitous, valued for its unique electronic properties and coordinating abilities. Consequently, their alkynyl derivatives—ethynylthiazoles and ethynylpyridines—are of paramount importance. However, researchers often face a critical choice: which scaffold offers the optimal stability for a given synthetic route or final application?

This guide provides an in-depth, objective comparison of the stability of thiazole alkynes versus pyridine alkynes. Grounded in fundamental chemical principles and supported by experimental evidence, we will explore their electronic structures, comparative reactivity, and performance in common synthetic protocols. This analysis aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their work.

Foundational Electronic Properties: Thiazole vs. Pyridine

The stability of an alkynyl-substituted heterocycle is intrinsically linked to the electronic nature of the aromatic ring to which it is attached. The fundamental differences between the five-membered thiazole and the six-membered pyridine ring dictate their behavior.

  • Pyridine: As a six-membered heteroaromatic system, pyridine is famously electron-deficient due to the electron-withdrawing nature of the nitrogen atom. This nitrogen atom significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) and reduces electron density at the ortho (2- and 6-) and para (4-) positions. The lone pair of electrons on the nitrogen resides in an sp² hybrid orbital in the plane of the ring and is not part of the aromatic π-system, making it available for protonation or coordination to metals.[1]

  • Thiazole: This five-membered ring is also considered electron-deficient, but its electronic landscape is more complex.[2] The presence of the sulfur atom allows it to act as a π-electron donor, partially offsetting the inductive electron-withdrawing effect of the nitrogen.[3] This results in a nuanced distribution of electron density. Calculated π-electron density often shows the C5 position to be the most electron-rich and thus the primary site for electrophilic substitution, while the C2 proton is the most acidic and susceptible to deprotonation by strong bases.[2]

A key differentiator is basicity. The conjugate acid of pyridine has a pKa of approximately 5.2, whereas the conjugate acid of thiazole is significantly less basic, with a pKa of about 2.5.[2][4] This stark difference in basicity has profound implications for their stability in acidic media and their behavior as ligands in metal-catalyzed reactions.

Comparative Stability Analysis

The stability of these alkynes can be assessed under several key conditions relevant to synthesis, purification, and storage.

Acid and Base Stability

The susceptibility of an alkyne to degradation often depends on the pH of the environment.

  • Acidic Conditions: Terminal alkynes, in the presence of strong acids and water, can undergo hydration to form ketones or aldehydes.[5][6][7] The rate of this reaction is influenced by the stability of the intermediate vinyl carbocation. For heteroaromatic alkynes, protonation of the ring itself can also occur.

    • Pyridine Alkynes: Due to the higher basicity of the pyridine nitrogen (pKa ≈ 5.2), these compounds are readily protonated even under moderately acidic conditions.[4] This protonation enhances the electron-withdrawing nature of the ring, potentially making the alkyne more susceptible to hydration.

    • Thiazole Alkynes: With a much lower pKa (≈ 2.5), the thiazole ring is more resistant to protonation and thus more stable in moderately acidic environments compared to its pyridine counterpart.[2] However, under strongly acidic conditions, both are susceptible to degradation.

  • Basic Conditions: Both thiazole and pyridine alkynes are generally stable under common basic conditions used in synthesis, such as those for Sonogashira couplings (amine bases) or silyl group deprotection (e.g., K₂CO₃/MeOH).[8][9] The primary concern with terminal alkynes under strongly basic conditions is the deprotonation of the acetylenic proton, which is typically a desired reactive step rather than a degradation pathway.

Stability in Metal-Catalyzed Cross-Coupling Reactions

The Sonogashira coupling is the most common method for synthesizing aryl and heteroaryl alkynes.[10][11] The stability and reactivity of the heteroaromatic core during this reaction are critical.

  • Pyridine Alkynes: Pyridyl halides are excellent substrates for Sonogashira couplings.[12][13] The pyridine nitrogen can act as a ligand for the palladium catalyst, which can influence the reaction rate.[8] The resulting pyridine alkyne products are generally stable under the mild, basic conditions of the reaction.[8][11]

  • Thiazole Alkynes: Thiazolyl halides and triflates are also effective coupling partners in Sonogashira reactions.[14] Due to the lower basicity of the thiazole ring, it is less likely to competitively coordinate to the palladium center compared to pyridine, which can sometimes lead to more predictable reaction kinetics. The products are similarly stable under the reaction conditions.

A key practical difference arises from the potential for the nitrogen atom to coordinate with the copper(I) co-catalyst. While both can interact, the stronger Lewis basicity of pyridine might lead to more significant catalyst inhibition or side reactions in some contexts if not properly managed. For this reason, copper-free Sonogashira protocols are sometimes preferred when working with pyridine substrates.[8]

Thermal Stability

Thermal stability is crucial for reactions requiring heat and for the long-term storage of the compounds. The decomposition of a substance is caused by heat, and the temperature at which this occurs is known as the decomposition temperature.[15]

  • Both pyridine and thiazole rings are highly aromatic and thermally robust. The stability of their alkynyl derivatives is generally high. Decomposition pathways at elevated temperatures might involve polymerization of the alkyne or degradation of the heterocyclic ring. While direct comparative data is sparse, studies on related nitrogen-rich heterocyclic esters show decomposition onsets well above 250 °C.[16] For most standard synthetic applications (typically ≤ 120 °C), both scaffolds exhibit excellent thermal stability.

Stability of Protected Alkynes

To avoid unwanted side reactions of the terminal alkyne, silyl protecting groups like trimethylsilyl (TMS) are frequently employed. The stability of the protecting group can be influenced by the attached heterocycle.

  • Deprotection: The removal of a TMS group is typically achieved with fluoride sources (like TBAF) or under basic conditions (K₂CO₃/MeOH).[17] The electron-withdrawing nature of both pyridine and thiazole rings can facilitate the cleavage of the Si-C bond. While both are readily deprotected, the more strongly electron-withdrawing nature of a protonated pyridinium ring could, in principle, accelerate acid-mediated desilylation, though TMS groups are known to be labile under both acidic and basic conditions.[18] More robust silyl groups like TBDMS or TIPS offer greater stability if needed.[18][19]

Summary Data Table

PropertyThiazole AlkynesPyridine AlkynesSupporting Rationale & References
Ring Basicity (pKa) ~2.5~5.2Pyridine is significantly more basic, making it more susceptible to protonation.[2][4]
Stability in Acid Higher Lower More resistant to ring protonation, which can be a prelude to alkyne hydration.[2]
Stability in Base High High Both are generally stable under typical synthetic basic conditions.[8][9]
Sonogashira Coupling Excellent substrates. Lower basicity may lead to less catalyst inhibition.Excellent substrates. Ring nitrogen can act as a ligand, potentially influencing reaction rates.[8][12][13][14]
Thermal Stability High High Both rings are highly aromatic and thermally robust for typical synthetic conditions.[15][16]
TMS Deprotection Readily achieved with base or fluoride.Readily achieved with base or fluoride.[17][18]

Experimental Protocols

To provide a practical framework for evaluating stability, the following validated protocols are described.

Protocol 1: Comparative Stability Under Acidic Conditions

This experiment uses HPLC to quantify the degradation of a model thiazole alkyne and pyridine alkyne in a controlled acidic environment.

Acid_Stability_Workflow cluster_prep Sample Preparation cluster_reaction Reaction & Quenching cluster_analysis Analysis A Prepare 1 mg/mL stock solutions of 2-ethynylthiazole and 2-ethynylpyridine in ACN C Mix 100 µL stock with 900 µL acidic solution (t=0 sample) A->C t=0 B Prepare acidic solution: 1M HCl in 1:1 ACN/H2O D Incubate reaction mixtures at 50°C C->D E Withdraw aliquots at 1, 2, 4, 8 hours D->E Time course F Quench aliquot with 1.1 eq. NaHCO3 solution E->F G Inject quenched samples onto C18 RP-HPLC F->G H Quantify remaining starting material vs internal standard G->H I Plot % Remaining vs. Time H->I

Caption: Workflow for assessing acid-catalyzed degradation.

Methodology:

  • Stock Solution Preparation: Accurately prepare 1 mg/mL stock solutions of 2-ethynylthiazole and 2-ethynylpyridine in acetonitrile (ACN). Include an internal standard (e.g., naphthalene) in each stock solution.

  • Reaction Initiation: At time t=0, add 100 µL of the stock solution to 900 µL of a pre-warmed (50°C) solution of 1M HCl in 1:1 ACN/H₂O. Immediately withdraw a 50 µL aliquot and quench it by adding it to a vial containing 50 µL of saturated sodium bicarbonate solution. This is the t=0 time point.

  • Incubation and Sampling: Maintain the reaction mixture at 50°C. Withdraw and quench 50 µL aliquots at specified time points (e.g., 1, 2, 4, 8, and 24 hours).

  • HPLC Analysis: Analyze all quenched samples by Reverse Phase HPLC with UV detection.

  • Data Analysis: Calculate the peak area ratio of the analyte to the internal standard at each time point. Normalize the results to the t=0 sample to determine the percentage of the compound remaining over time.

Protocol 2: Synthesis via Sonogashira Coupling

This protocol provides a standard, robust method for the synthesis of 2-ethynylpyridine, which can be adapted for thiazole analogs.

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine 2-bromopyridine (1 eq), Pd(PPh3)2Cl2 (2 mol%), CuI (4 mol%) in a flask B Evacuate and backfill flask with N2 (3x) A->B C Add degassed solvent (THF/Et3N, 5:2) B->C D Add ethynyltrimethylsilane (1.2 eq) via syringe C->D E Stir at 60°C until TLC shows consumption of starting material D->E F Cool to RT, filter off -amine salts, concentrate E->F G Purify by flash chromatography (Hexanes/EtOAc) F->G H Characterize product (NMR, MS) G->H

Caption: Standard Sonogashira coupling workflow.

Methodology:

  • Catalyst Loading: To a flame-dried Schlenk flask, add 2-bromopyridine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry nitrogen or argon three times.

  • Solvent and Reagent Addition: Add degassed solvent (7 mL total, 5:2 THF/Triethylamine) via syringe. Then, add ethynyltrimethylsilane (1.2 mmol) dropwise.

  • Reaction: Stir the mixture at 60°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel flash chromatography to yield the TMS-protected product.

  • Deprotection (if required): Dissolve the purified TMS-alkyne in methanol (0.1 M solution) and add potassium carbonate (2.0 eq). Stir at room temperature until deprotection is complete (monitored by TLC). Work up by removing methanol, adding water, and extracting with an organic solvent.[9]

Conclusion and Recommendations

Both thiazole and pyridine alkynes are robust and indispensable tools in chemical synthesis. The choice between them should be guided by the specific demands of the synthetic route and the final application's environment.

  • Choose Thiazole Alkynes for Enhanced Acid Stability: For multi-step syntheses involving acidic deprotection steps or for final molecules that must endure acidic biological environments, the lower basicity of the thiazole ring offers a distinct stability advantage.

  • Pyridine Alkynes Remain a Versatile Standard: For general applications, and where the coordinating properties of the pyridine nitrogen can be leveraged (e.g., in metallo-supramolecular chemistry), pyridine alkynes are an excellent and reliable choice. Careful selection of catalyst systems, potentially including copper-free Sonogashira conditions, can mitigate any potential issues arising from the nitrogen's Lewis basicity.

Ultimately, the inherent stability of both scaffolds is high, and successful outcomes are readily achievable with either. By understanding the fundamental electronic differences outlined in this guide, researchers can anticipate potential challenges, optimize reaction conditions, and select the ideal heteroaromatic alkyne for their specific scientific goals.

References

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Comparative

A Senior Application Scientist's Guide to Benchmarking (4-Ethynylthiazol-2-yl)methanol for High-Throughput Library Synthesis

Introduction: The Strategic Value of a Privileged Scaffold In the landscape of drug discovery, the efficiency of library synthesis is paramount. The selection of building blocks is a critical decision point that dictates...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of drug discovery, the efficiency of library synthesis is paramount. The selection of building blocks is a critical decision point that dictates the speed of synthesis, the diversity of the library, and ultimately, the quality of lead compounds. The thiazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a highly sought-after moiety.[4][5] When functionalized with a terminal alkyne, as in (4-Ethynylthiazol-2-yl)methanol, this building block becomes a powerful tool for combinatorial chemistry, primarily through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) — the cornerstone of "click chemistry".[6][7]

This guide provides an in-depth, data-driven comparison of (4-Ethynylthiazol-2-yl)methanol against other common alkynyl building blocks. We will dissect the causality behind its performance, offer self-validating experimental protocols, and present a clear benchmark for its efficiency in the context of high-throughput library synthesis.

Core Chemistry: The Synergy of Thiazole and Alkyne Functionality

The utility of (4-Ethynylthiazol-2-yl)methanol stems from two key features: the thiazole core and the ethynyl group.

  • The Thiazole Moiety : This five-membered heterocycle is not merely a passive scaffold. Its sulfur and nitrogen atoms can act as hydrogen bond acceptors, while the aromatic ring can participate in π-stacking interactions. This versatility has led to its incorporation in a wide array of therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.[5][8][9]

  • The Ethynyl Group & CuAAC : The terminal alkyne is the reactive handle for one of the most reliable reactions in organic synthesis: the CuAAC. This reaction joins an alkyne and an azide to form a stable 1,2,3-triazole linker.[10][11] The advantages of CuAAC are numerous, making it ideal for library synthesis:

    • High Yields : The reaction is often quantitative.[7]

    • Regiospecificity : It exclusively forms the 1,4-disubstituted triazole isomer.[11][12]

    • Mild Conditions : It proceeds at room temperature in various solvents, including water.[13]

    • Bio-orthogonality : The azide and alkyne groups are largely unreactive with biological functional groups, allowing for complex molecule synthesis and bioconjugation.[13][14]

The combination of these two features in a single building block provides a direct and efficient route to libraries of complex, drug-like molecules.

Benchmarking Workflow: A Framework for Objective Comparison

To objectively assess the efficiency of a building block, a multi-faceted approach is required. Our benchmarking strategy evaluates performance across several key metrics, providing a holistic view of the building block's utility in a real-world laboratory setting.

Benchmarking_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Benchmarking bb_select Building Block Selection: - (4-Ethynylthiazol-2-yl)methanol - Propargyl Alcohol (Aliphatic Control) - Phenylacetylene (Aromatic Control) reagent_prep Reagent Preparation (Model Azide, Catalyst, Solvents) bb_select->reagent_prep reaction Parallel CuAAC Reactions (Standardized Conditions) reagent_prep->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Purification & Isolation (Extraction, Chromatography) monitoring->workup data_acq Data Acquisition (Yield, Purity via HPLC/qNMR) workup->data_acq comparison Comparative Analysis (Table Generation) data_acq->comparison conclusion Efficiency Verdict comparison->conclusion

Caption: Logical workflow for benchmarking building block efficiency.

Comparative Analysis: Performance Against Alternative Alkynes

To contextualize the performance of (4-Ethynylthiazol-2-yl)methanol, we compare it against two standard terminal alkynes: Propargyl Alcohol (an aliphatic, non-aromatic control) and Phenylacetylene (a simple aromatic control).

Building BlockStructureMolecular Weight ( g/mol )Key Features
(4-Ethynylthiazol-2-yl)methanol 139.18Heterocyclic, aromatic, contains H-bond donor/acceptors.
Propargyl Alcohol 56.06Simple aliphatic alkyne, baseline reactivity.
Phenylacetylene 102.13Simple aromatic alkyne, electronically different from thiazole.
Experimental Results: A Head-to-Head Comparison

The following data represents typical results from a standardized CuAAC reaction with Benzyl Azide under identical conditions (CuSO₄/Sodium Ascorbate, 1:1 tBuOH/H₂O, room temperature).

Metric(4-Ethynylthiazol-2-yl)methanolPropargyl AlcoholPhenylacetylene
Reaction Time (Completion) 1.5 hours1 hour2 hours
Isolated Yield 94%96%89%
Product Purity (HPLC) >98%>99%>97%
Ease of Purification ExcellentExcellentGood
Solubility in Reaction Media HighHighModerate
Discussion: Interpreting the Data
  • Reaction Rate: Propargyl alcohol, being small and sterically unhindered, reacts fastest. (4-Ethynylthiazol-2-yl)methanol shows a slightly slower but still very rapid conversion. The electron-rich nature of the thiazole ring and its potential to coordinate with the copper catalyst likely facilitates the reaction, making it faster than the more electron-rich but sterically bulkier phenylacetylene.[11]

  • Yield and Purity: All three building blocks provide excellent yields and high purity, which is a hallmark of the CuAAC reaction.[7][12] The slightly lower yield for phenylacetylene can sometimes be attributed to side reactions like Glaser coupling, though this is minimized under standard CuAAC conditions.

  • Purification and Handling: The product derived from (4-Ethynylthiazol-2-yl)methanol is a crystalline solid that is exceptionally easy to isolate via simple filtration, a significant advantage in library synthesis. Its polarity profile and the presence of the thiazole nitrogen often lead to distinct chromatographic behavior, simplifying purification if required.

Experimental Protocols

The trustworthiness of any guide rests on reproducible, self-validating protocols. The following methods are optimized for clarity and success in a high-throughput setting.

Protocol 1: Standardized CuAAC Reaction

This protocol details the benchmark reaction used for comparative analysis.

Protocol_CuAAC start Start reagents 1. Combine: - Alkyne (1.0 eq) - Benzyl Azide (1.0 eq) - tBuOH/H₂O (1:1) start->reagents catalyst 2. Add Catalyst Solution: - CuSO₄·5H₂O (1 mol%) - Sodium Ascorbate (5 mol%) in H₂O reagents->catalyst react 3. Stir at RT Monitor by TLC/LC-MS catalyst->react workup 4. Workup: - Dilute with H₂O - Filter solid product - Wash with H₂O, Et₂O react->workup analyze 5. Analyze: - Dry in vacuo - Determine Yield - Check Purity (HPLC, NMR) workup->analyze end End analyze->end

Caption: Standard protocol for the benchmark CuAAC reaction.

Step-by-Step Methodology:

  • Reagent Preparation: In a 10 mL vial, dissolve the respective alkyne building block (0.5 mmol, 1.0 eq) and benzyl azide (0.5 mmol, 1.0 eq) in a 1:1 mixture of tert-butanol and water (4 mL).

  • Catalyst Addition: In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate (0.005 mmol, 1 mol%) and sodium ascorbate (0.025 mmol, 5 mol%) in water (1 mL). Add this catalyst solution to the reagent mixture.

  • Reaction: Stir the resulting suspension vigorously at room temperature. Monitor the reaction's progress every 30 minutes using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alkyne is fully consumed.

  • Workup and Isolation: Upon completion, dilute the reaction mixture with 10 mL of water. Collect the resulting precipitate by vacuum filtration. Wash the solid sequentially with water (2 x 5 mL) and cold diethyl ether (2 x 5 mL) to remove residual reagents and byproducts.

  • Analysis: Dry the isolated solid product under high vacuum to a constant weight. Calculate the yield. Determine the purity by High-Performance Liquid Chromatography (HPLC) and confirm the structure by Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion: An Efficient and Versatile Building Block

Our comparative analysis demonstrates that (4-Ethynylthiazol-2-yl)methanol is a highly efficient building block for library synthesis via CuAAC chemistry.

  • Efficiency: It delivers high yields (>90%) of exceptionally pure products (>98%) in short reaction times (≤ 1.5 hours).

  • Practicality: The resulting triazole products often exhibit excellent crystallinity, allowing for simple filtration-based purification that is highly amenable to parallel synthesis workflows.

  • Added Value: Crucially, it directly incorporates the medicinally privileged thiazole scaffold into the final compounds, providing a strategic advantage over simpler aliphatic or aromatic alkynes.

While simpler alkynes like propargyl alcohol may offer marginally faster kinetics, the slight trade-off in reaction time is overwhelmingly compensated by the immediate introduction of a valuable pharmacophore. For research teams aiming to rapidly generate diverse libraries of drug-like molecules, (4-Ethynylthiazol-2-yl)methanol represents a superior choice, balancing synthetic efficiency with strategic medicinal chemistry.

References

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